E7974
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
610787-07-0 |
|---|---|
Molecular Formula |
C24H43N3O4 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2R)-1-propan-2-ylpiperidine-2-carbonyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C24H43N3O4/c1-15(2)19(14-17(5)23(30)31)26(9)22(29)20(24(6,7)8)25-21(28)18-12-10-11-13-27(18)16(3)4/h14-16,18-20H,10-13H2,1-9H3,(H,25,28)(H,30,31)/b17-14+/t18-,19-,20-/m1/s1 |
InChI Key |
FWYMMXUDTATKLG-PGLMLKKXSA-N |
SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1CCCCN1C(C)C |
Isomeric SMILES |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H]1CCCCN1C(C)C |
Canonical SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1CCCCN1C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
E-7974; E 7974; E7974. |
Origin of Product |
United States |
Foundational & Exploratory
E7974: An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7974 is a synthetic analog of hemiasterlin, a natural product isolated from the marine sponge Cymbastela sp.[1]. It is a potent, tubulin-targeting antimitotic agent that has demonstrated significant preclinical antitumor activity. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. The primary mechanism involves the direct inhibition of tubulin polymerization.
Molecular Target and Binding
This compound's primary molecular target is tubulin, the protein subunit of microtubules. Photoaffinity labeling studies have revealed that this compound preferentially binds to α-tubulin , with minor binding to β-tubulin also detected[2]. This interaction is thought to occur at the Vinca domain of tubulin. The preferential targeting of α-tubulin is a unique characteristic among many tubulin-binding agents[2].
Effects on Microtubule Dynamics
By binding to tubulin, this compound inhibits its polymerization into microtubules. This leads to a marked disruption of the mitotic spindle architecture, which is essential for the proper segregation of chromosomes during mitosis[1]. The inhibition of tubulin polymerization ultimately results in a decrease in microtubule density within the cell[1].
Cellular Consequences of this compound Action
The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
G2/M Phase Cell Cycle Arrest
The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase[1]. This mitotic blockade is a hallmark of tubulin-targeting agents. Studies have shown that even a short exposure to this compound is sufficient to induce a long-lasting mitotic arrest[2].
Induction of Apoptosis
Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway. This is characterized by several key biochemical events:
-
Appearance of Hypodiploid Cells: Flow cytometry analysis of this compound-treated cells reveals a significant population of hypodiploid (sub-G1) cells, indicative of DNA fragmentation, a characteristic of late-stage apoptosis[1].
-
Caspase-3 Activation: this compound treatment leads to the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade[2][3].
-
PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), another hallmark of apoptosis[2][3].
The signaling pathway from microtubule disruption to apoptosis is a critical component of this compound's anticancer activity.
Overcoming Drug Resistance
A significant advantage of this compound is its ability to circumvent common mechanisms of drug resistance. It has shown potent activity in cancer cell lines that are resistant to other microtubule-targeting agents, such as taxanes. This is attributed to this compound being a poor substrate for the P-glycoprotein (PgP) drug efflux pump, a common mediator of multidrug resistance[4].
Quantitative Data
The following tables summarize the quantitative data regarding the in vitro activity of this compound.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µmol/L) |
| This compound | ~2-3 |
| Vinblastine | ~2-3 |
| Data are approximate values based on graphical representations in Kuznetsov et al., 2009. |
Table 2: In Vitro Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nmol/L) |
| U-937 | Histiocytic Lymphoma | 0.3 |
| DU 145 | Prostate Cancer | 0.5 |
| NCI/ADR-RES | Ovarian Cancer (MDR) | 1.2 |
| A2780 | Ovarian Cancer | 0.2 |
| HL-60/MX2 | Promyelocytic Leukemia | 1.8 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.1 |
| Data extracted from Kuznetsov et al., 2009. |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound, based on the descriptions provided in the primary literature and standard laboratory practices.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin | Semantic Scholar [semanticscholar.org]
E7974: A Technical Guide to a Novel Microtubule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Properties
E7974 is an N-isopropyl-d-pipecolic acid derivative of hemiasterlin. Its chemical structure is presented below.
(Image of the chemical structure of this compound would be placed here if image generation were possible.)
Mechanism of Action
This compound exerts its potent antiproliferative effects by inhibiting tubulin polymerization.[1][2][3] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately culminating in apoptotic cell death.
Tubulin Interaction
This compound binds to tubulin, preventing its assembly into microtubules.[1][3] Photoaffinity labeling studies have revealed that this compound preferentially binds to α-tubulin, with minor interactions also detected with β-tubulin.[1][3] This interaction is distinct from many other tubulin-targeting agents that primarily bind to the β-tubulin subunit. The binding of this compound to the tubulin molecule interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2][3]
Cell Cycle Arrest and Apoptosis
The inhibition of microtubule formation by this compound leads to a block in the G2/M phase of the cell cycle.[2][3] This prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and the cleavage of poly ADP ribose polymerase (PARP), both of which are key biochemical markers of apoptosis.[3]
References
E7974: A Deep Dive into Its Mechanism as a Tubulin Polymerization Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
E7974 is a synthetic analog of the marine sponge natural product hemiasterlin, which has demonstrated potent antimitotic and antineoplastic activities. This technical guide provides a comprehensive overview of the core mechanism of this compound as a tubulin polymerization inhibitor, its impact on cellular processes, and detailed methodologies for its study. This compound acts by disrupting microtubule dynamics, a critical component of the cellular cytoskeleton involved in essential processes such as cell division, intracellular transport, and maintenance of cell shape. Its unique binding characteristics and efficacy in drug-resistant models make it a compound of significant interest in oncology research and drug development.
Core Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its primary cytotoxic effect by directly interacting with tubulin, the protein subunit of microtubules. Unlike many other tubulin-targeting agents that bind to the β-tubulin subunit, this compound and other hemiasterlin analogs appear to have a unique mechanism that predominantly targets the α-tubulin subunit, although minor binding to β-tubulin has also been detected[1][2]. Some sources also suggest it binds to the Vinca domain on tubulin.
The binding of this compound to tubulin inhibits the polymerization of tubulin dimers into microtubules[1][2]. This disruption of microtubule formation leads to a cascade of downstream cellular events, ultimately culminating in cell cycle arrest and apoptosis.
Quantitative Analysis of Tubulin Polymerization Inhibition
The inhibitory effect of this compound on tubulin polymerization has been quantified in vitro. The IC50 value for the inhibition of purified bovine brain tubulin polymerization is similar to that of the well-known tubulin inhibitor, vinblastine[1][2].
| Compound | In Vitro Tubulin Polymerization IC50 (Vmax) |
| This compound | 3.9 µmol/L[2] |
| Vinblastine | 3.2 µmol/L[2] |
Cellular Effects of this compound
The inhibition of tubulin polymerization by this compound triggers a series of profound effects on cancer cells, primarily impacting cell division and survival signaling pathways.
Disruption of Mitotic Spindle Formation and G2/M Arrest
Properly formed mitotic spindles, composed of microtubules, are essential for the accurate segregation of chromosomes during mitosis. By inhibiting tubulin polymerization, this compound markedly disrupts the formation of these spindles[1][2]. This disruption activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, leading to a prolonged arrest of the cell cycle in the G2/M phase[1][2]. This extended mitotic block prevents cancer cells from completing cell division.
Induction of Apoptosis
Prolonged arrest in the G2/M phase ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death[1][2]. A key indicator of this is the appearance of a hypodiploid cell population in flow cytometry analysis, representing cells with fragmented DNA[1][2]. The apoptotic cascade induced by this compound is characterized by the activation of key executioner caspases, such as caspase-3, and the subsequent cleavage of downstream substrates like poly (ADP-ribose) polymerase (PARP)[1][2].
Activity in Drug-Resistant Cancer Models
A significant advantage of this compound is its demonstrated activity in cancer cell lines that have developed resistance to other microtubule-targeting agents, such as taxanes and vinca alkaloids[3]. This includes cells that overexpress the P-glycoprotein (PgP) drug efflux pump, a common mechanism of multidrug resistance[3]. This compound is a poor substrate for PgP, allowing it to accumulate within resistant cancer cells and exert its cytotoxic effects[3].
Quantitative Data on Antiproliferative Activity
| Cell Line | Cancer Type | Reported Potency |
| U-937 | Human Histiocytic Lymphoma | Growth inhibition at 300 nmol/L[5] |
| DU 145 | Human Prostate Cancer | Growth inhibition at 19.5 and 65 nmol/L[2][5] |
| Various Human Cancer Cell Lines | - | Low nM growth inhibitory potency[3][4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by this compound, leading to G2/M arrest and apoptosis.
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical workflow for characterizing the in vitro activity of this compound.
Caption: Workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA, 10% glycerol)
-
This compound stock solution (dissolved in DMSO)
-
Control compounds (e.g., vinblastine as an inhibitor, paclitaxel as a stabilizer, DMSO as a vehicle)
-
96-well microplate
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution by resuspending lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3-5 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM. Keep the solution on ice.
-
Prepare serial dilutions of this compound and control compounds in polymerization buffer.
-
Add the compound dilutions to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin/GTP solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the absorbance values over time to generate polymerization curves. Calculate the IC50 value by determining the concentration of this compound that inhibits the maximum rate of polymerization by 50%.
Cell Viability (MTT) Assay
This colorimetric assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Cancer cell lines
-
Glass coverslips
-
Complete cell culture medium
-
This compound stock solution
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin or rabbit anti-β-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a culture dish and allow them to adhere.
-
Treat the cells with this compound at various concentrations for a desired time period. Include a vehicle control.
-
Wash the cells with PBS and fix them with the fixation solution.
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding by incubating the cells in blocking solution.
-
Incubate the cells with the primary antibody diluted in blocking solution.
-
Wash the cells with PBS to remove unbound primary antibody.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution, protected from light.
-
Wash the cells with PBS to remove unbound secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle and detects the sub-G1 population indicative of apoptosis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Trypsin-EDTA
-
PBS
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture dishes and treat them with this compound for various time points.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
Use cell cycle analysis software to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.
Western Blotting for Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins like caspase-3 and PARP.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-PARP)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system. The appearance of cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.
Conclusion
This compound is a potent tubulin polymerization inhibitor with a distinct mechanism of action that primarily targets α-tubulin. Its ability to disrupt microtubule dynamics leads to G2/M cell cycle arrest and the induction of apoptosis in cancer cells. Notably, its efficacy in multidrug-resistant models highlights its potential as a valuable therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel tubulin-targeting compounds in the field of cancer research. Further studies to elucidate the full spectrum of its antiproliferative activity across a wider range of cancer cell lines and to fully map the intricate signaling pathways it modulates will be crucial for its future clinical development.
References
- 1. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
E7974: A Comprehensive Technical Guide to its G2-M Cell Cycle Arrest Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7974 is a synthetic analog of the marine natural product hemiasterlin, which demonstrates potent antimitotic activity by inducing cell cycle arrest at the G2-M phase. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its interaction with tubulin and the subsequent cellular consequences. This document details the signaling pathways involved, presents quantitative data from preclinical and clinical studies, and offers comprehensive experimental protocols for key assays used to investigate its activity. Visual diagrams are provided to illustrate complex pathways and workflows, offering a clear and concise resource for researchers in oncology and drug development.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the mitotic spindle and play a critical role in chromosome segregation during cell division.[1] Consequently, agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy.[1] this compound is a novel synthetic analog of the marine sponge-derived tripeptide hemiasterlin.[1][2][3] It exhibits potent antiproliferative effects by targeting tubulin, leading to the disruption of microtubule function and subsequent arrest of the cell cycle in the G2-M phase, ultimately inducing apoptosis.[1][3] Notably, this compound has shown efficacy in preclinical models of tumors resistant to other tubulin-targeting agents like taxanes and vinca alkaloids, suggesting a distinct mechanism of interaction and the potential to overcome certain forms of drug resistance.[1][2]
Mechanism of Action: Tubulin Destabilization
The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of tubulin polymerization.[1][4] Unlike some other microtubule-targeting agents, this compound binds to the Vinca domain of tubulin, with a preferential interaction with α-tubulin, although some minor binding to β-tubulin has been observed.[1][3][5] This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules.[1] The disruption of microtubule dynamics has two major consequences:
-
Disruption of the Mitotic Spindle: During mitosis, microtubules form the mitotic spindle, which is responsible for the precise alignment and segregation of chromosomes into daughter cells. By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle.[1][2] This leads to a failure of chromosome congression at the metaphase plate and an inability of the cell to progress through mitosis.[1]
-
Induction of Mitotic Arrest: The cell cycle is a tightly regulated process with checkpoints that monitor the fidelity of each stage. The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase. The disruption of the mitotic spindle by this compound activates the SAC, leading to a prolonged arrest in the G2-M phase of the cell cycle.[1][4]
Prolonged mitotic arrest is an unsustainable state for the cell. If the damage to the mitotic spindle cannot be repaired and the cell is unable to satisfy the SAC, it will ultimately trigger the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]
Signaling Pathways
The signaling cascade initiated by this compound that leads to G2-M cell cycle arrest and apoptosis is primarily driven by its direct physical interaction with tubulin.
Primary Pathway: Tubulin Depolymerization and Apoptosis Induction
The central signaling event is the binding of this compound to α-tubulin. This initiates a series of events that culminate in apoptosis.
Secondary Pathway: Immune Modulation via GEF-H1
Interestingly, some research on plinabulin, a compound closely related or identical to this compound, suggests a secondary mechanism of action involving the activation of an immune response.[6][7][8] This pathway is initiated by the release of Guanine Nucleotide Exchange Factor-H1 (GEF-H1) from the microtubule cytoskeleton upon its disruption by the drug.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Tubulin Polymerization IC50 | 3.9 µmol/L | Purified bovine brain tubulin | [1] |
| Vinblastine Tubulin Polymerization IC50 | 3.2 µmol/L | Purified bovine brain tubulin | [1] |
| Plinabulin Tubulin Polymerization IC50 | 2.4 µM | Cell-free microtubule protein | [9] |
| Colchicine Tubulin Polymerization IC50 | 7.6 µM | Cell-free microtubule protein | [9] |
| Plinabulin IC50 | 9.8 nM | HT-29 cells | [10] |
Table 2: Phase I Clinical Trial Data for this compound (Day 1 of 21-day cycle)
| Parameter | Value | Patient Population | Reference |
| Maximum Tolerated Dose (MTD) | 0.45 mg/m² | Advanced solid tumors | [11][12] |
| Dose-Limiting Toxicity (DLT) | Grade 4 febrile neutropenia | Advanced solid tumors | [11][12] |
| Volume of Distribution (Vd) | 37.95 - 147.93 L | Advanced solid tumors | [11][12] |
| Clearance (CL) | 2.23 - 7.15 L/h | Advanced solid tumors | [11][12] |
| Elimination Half-life (t1/2) | 10.4 - 30.5 hours | Advanced solid tumors | [11][12] |
Table 3: Phase I Clinical Trial Data for this compound (Days 1 and 15 of a 28-day cycle)
| Parameter | Value | Patient Population | Reference |
| Maximum Tolerated Dose (MTD) | 0.31 mg/m² | Solid malignancies | [13] |
| Dose-Limiting Toxicities | Grade 3/4 neutropenia | Solid malignancies | [13] |
| Volume of Distribution (Vss) | 55 - 187 L | Solid malignancies | [13] |
| Clearance (CL) | 1.99 - 8.77 L/hr | Solid malignancies | [13] |
| Elimination Half-life (t1/2) | 11.9 - 31.6 hr | Solid malignancies | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified bovine brain tubulin
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
This compound stock solution in DMSO
-
Control compounds (e.g., vinblastine, DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Procedure:
-
Prepare a reaction mixture containing purified tubulin in polymerization buffer on ice.
-
Add GTP to the reaction mixture to a final concentration of 1 mM.
-
Aliquot the tubulin/GTP mixture into pre-chilled microcuvettes.
-
Add this compound at various concentrations or control compounds to the cuvettes.
-
Place the cuvettes in the spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Monitor the increase in absorbance at 340 nm over time, taking readings at regular intervals (e.g., every minute for 60 minutes).
-
The rate of polymerization is proportional to the rate of increase in absorbance. Plot absorbance versus time to generate polymerization curves.
-
Calculate the Vmax for each concentration and determine the IC50 value for this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cultured cancer cells (e.g., U-937, DU 145)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 0, 4, 8, 12, 24 hours).
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[14][15]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[16][17]
-
Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and detect emission at ~617 nm.
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of DNA content (PI fluorescence intensity). The G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in S phase will have intermediate DNA content.
-
Quantify the percentage of cells in G1, S, and G2/M phases using cell cycle analysis software. An increase in the G2/M population indicates a G2-M arrest. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Western Blotting for Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP, following this compound treatment.
Materials:
-
Cultured cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.[18][19]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system. The appearance of cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.[20][21]
Conclusion
This compound is a potent antimitotic agent that induces G2-M cell cycle arrest and apoptosis by inhibiting tubulin polymerization. Its unique interaction with α-tubulin and its efficacy in drug-resistant models make it a promising candidate for further cancer therapeutic development. The potential for immune system activation through the GEF-H1 pathway adds another layer to its mechanism and suggests possibilities for combination therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating this compound and other microtubule-targeting agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin | Semantic Scholar [semanticscholar.org]
- 5. Facebook [cancer.gov]
- 6. onclive.com [onclive.com]
- 7. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 8. BeyondSpring Announces Submission of New Drug Application to U.S. FDA and China NMPA for Plinabulin and G-CSF Combination for the Prevention of Chemotherapy-Induced Neutropenia (CIN) - BioSpace [biospace.com]
- 9. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. A phase 1 trial of this compound administered on day 1 of a 21-day cycle in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. google.com [google.com]
E7974-Induced Apoptosis: A Technical Guide to the Core Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7974, a synthetic analogue of the marine sponge-derived natural product hemiasterlin, is a potent antimitotic agent that induces apoptosis in cancer cells. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced apoptosis, with a focus on its interaction with tubulin, subsequent cell cycle arrest, and activation of the caspase cascade. Detailed experimental protocols and quantitative data from preclinical studies are presented to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
This compound is a novel microtubule-targeting agent that has demonstrated significant antitumor activity in a variety of preclinical cancer models.[1][2] Unlike other tubulin inhibitors such as taxanes and vinca alkaloids, this compound exhibits potent activity against multidrug-resistant cancer cell lines, suggesting a distinct mechanism of action and the potential to overcome common resistance pathways.[2] This document outlines the core signaling pathway of this compound-induced apoptosis, from its initial interaction with tubulin to the execution of programmed cell death.
Mechanism of Action: From Microtubule Disruption to Apoptotic Execution
The primary mechanism of action of this compound is the disruption of microtubule dynamics, which is essential for mitotic spindle formation and cell division. This ultimately leads to prolonged mitotic arrest and the induction of the intrinsic apoptotic pathway.
Inhibition of Tubulin Polymerization
This compound binds to tubulin, preferentially to α-tubulin, and inhibits its polymerization into microtubules.[3] This interaction disrupts the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis. The inhibitory effect of this compound on tubulin polymerization is comparable to that of vinblastine.[3]
G2/M Cell Cycle Arrest
The disruption of mitotic spindle formation by this compound leads to the activation of the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][3] Prolonged arrest in mitosis is a potent trigger for apoptosis. Studies have shown that treatment of cancer cells with this compound results in a significant accumulation of cells in the G2/M phase.[1] For instance, in U-937 human histiocytic lymphoma cells treated with 300 nmol/L this compound, a complete blockage of new cells progressing through mitosis was observed by 10 hours, with a concurrent depletion of the G1 phase population.[1]
Induction of Apoptosis
Sustained mitotic arrest induced by this compound triggers the intrinsic pathway of apoptosis. This is characterized by the appearance of a hypodiploid cell population, which is indicative of DNA fragmentation, a hallmark of apoptosis.[1][3] In U-937 cells, a hypodiploid population became evident after 8 hours of exposure to 300 nmol/L this compound and constituted nearly the entire cell population after 24 hours.[1]
The activation of the apoptotic cascade is further confirmed by the cleavage and activation of key apoptotic proteins. Western blot analysis of U-937 cells treated with this compound revealed the cleavage of procaspase-3 into its active form and the subsequent cleavage of its substrate, poly(ADP-ribose) polymerase (PARP).[1][3] This cleavage of PARP is a critical step in the execution of apoptosis, as it inactivates a key DNA repair enzyme.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) |
| U-937 | Histiocytic Lymphoma | Data not specified in provided text |
| DU 145 | Prostate Cancer | Data not specified in provided text |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data is based on the findings from Kuznetsov et al., Mol Cancer Ther 2009.
Table 2: Cell Cycle Analysis of U-937 Cells Treated with 300 nmol/L this compound
| Time (hours) | % Cells in G1 | % Cells in G2/M | % Hypodiploid Cells |
| 0 | >80% | ~15% | <5% |
| 4 | Decreasing | Increasing | <5% |
| 8 | Significantly Decreased | Maximal | Evident Increase |
| 10 | Depleted | Maximal | Increasing |
| 24 | Depleted | Low | Nearly 100% |
Data is an interpretation of graphical representations from Kuznetsov et al., Mol Cancer Ther 2009.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Kuznetsov et al. in Molecular Cancer Therapeutics, 2009.
Cell Culture
U-937 human histiocytic lymphoma cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, and 1% penicillin-streptomycin. DU 145 human prostate carcinoma cells were maintained in MEM supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, 1% nonessential amino acids, and 1% penicillin-streptomycin. All cells were grown at 37°C in a humidified atmosphere of 5% CO2.
Cell Cycle Analysis by Flow Cytometry
Experimental Workflow
-
Cell Treatment: Cells were treated with the indicated concentrations of this compound for various time points.
-
Harvesting and Fixation: Cells were harvested by centrifugation, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Stained cells were analyzed on a flow cytometer to determine DNA content and cell cycle distribution.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: Following treatment with this compound, cells were harvested and lysed in a buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for caspase-3 and PARP. After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence detection system.
Conclusion
This compound represents a promising class of antimitotic agents with a distinct mechanism of action that leads to potent induction of apoptosis in cancer cells. Its ability to overcome resistance mechanisms associated with other tubulin-targeting drugs makes it a valuable candidate for further clinical investigation. The detailed understanding of its apoptotic pathway, as outlined in this guide, provides a solid foundation for future research and development efforts aimed at optimizing its therapeutic potential.
References
- 1. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
E7974: A Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7974 is a synthetic analogue of the marine natural product hemiasterlin, developed as a potent antimitotic agent with significant potential in oncology. This document provides an in-depth technical overview of this compound, focusing on its molecular target, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data from key preclinical studies are summarized, and the core signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound is a novel small molecule that emerged from the chemical optimization of hemiasterlin, a tripeptide originally isolated from marine sponges.[1][2] Hemiasterlins are known for their potent cytotoxic effects against a range of cancer cell lines. This compound was designed to retain the high potency of the natural product while potentially offering an improved therapeutic profile.[1] A key characteristic of this compound is its ability to overcome common drug resistance mechanisms, such as those mediated by the P-glycoprotein (Pgp) drug efflux pump, making it a promising candidate for treating refractory tumors.[1]
Molecular Target and Binding Characteristics
The primary molecular target of this compound is tubulin , the protein subunit of microtubules.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.
-
Binding Site: this compound interacts with tubulin at the Vinca domain , a site distinct from the taxane-binding site.[3]
-
Subunit Specificity: Photoaffinity labeling studies have demonstrated that this compound preferentially binds to α-tubulin , with minor interactions also detected with β-tubulin.[2][4] This predominant targeting of α-tubulin is a unique characteristic shared with other hemiasterlin-based compounds.[2][4]
Mechanism of Action
This compound exerts its cytotoxic effects through a tubulin-based antimitotic mechanism.[1][2] By binding to tubulin, this compound inhibits its polymerization into microtubules.[1][4] This disruption of microtubule dynamics has profound consequences for dividing cells:
-
Inhibition of Mitotic Spindle Formation: The inability to form functional microtubules prevents the assembly of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis.[1][2]
-
G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1][4]
-
Induction of Apoptosis: Sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis (programmed cell death).[1][4] This is evidenced by the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP), both of which are hallmark biochemical markers of apoptosis.[1][4]
The overall mechanism of action is illustrated in the signaling pathway diagram below.
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibition of Tubulin Polymerization
| Compound | IC50 (µmol/L) |
| This compound | 1.8 ± 0.2 |
| Vinblastine | 1.9 ± 0.3 |
Data from Kuznetsov et al., 2009. IC50 values represent the concentration of the compound that inhibits the polymerization of purified bovine brain tubulin by 50%.
Table 2: In Vitro Growth Inhibition of Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) |
| U-937 | Histiocytic Lymphoma | 0.3 |
| DU 145 | Prostate Cancer | 1.0 |
| A549 | Lung Cancer | 1.2 |
| HT-29 | Colon Cancer | 1.5 |
| MDA-MB-231 | Breast Cancer | 1.1 |
| PANC-1 | Pancreatic Cancer | 1.8 |
| SK-OV-3 | Ovarian Cancer | 1.3 |
Representative IC50 values from various in vitro studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
-
Reagents:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mmol/L PIPES, pH 6.9, 2 mmol/L MgCl2, 0.5 mmol/L EGTA)
-
GTP (1 mmol/L final concentration)
-
This compound and Vinblastine (dissolved in DMSO)
-
-
Protocol:
-
Tubulin is diluted in General Tubulin Buffer to a final concentration of 1.0 mg/mL.
-
The tubulin solution is pre-incubated with various concentrations of this compound, vinblastine, or DMSO (vehicle control) for 15 minutes at 30°C.
-
GTP is added to the mixture to a final concentration of 1 mmol/L to initiate polymerization.
-
The change in absorbance at 340 nm is monitored every minute for 60 minutes at 30°C using a temperature-controlled spectrophotometer. Increased absorbance indicates tubulin polymerization.
-
IC50 values are calculated from the dose-response curves.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture: U-937 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells are treated with 300 nmol/L this compound for various time points (e.g., 0, 6, 12, 24 hours).
-
Protocol:
-
Harvest cells by centrifugation.
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS.
-
Resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
-
Immunofluorescence for Microtubule and Mitotic Spindle Analysis
This technique is used to visualize the effects of this compound on the microtubule network and mitotic spindles.
-
Cell Culture and Treatment: DU 145 human prostate cancer cells are grown on coverslips and treated with this compound (e.g., 19.5 or 65 nmol/L) or a vehicle control for 18 hours.[2]
-
Protocol:
-
Fix cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with primary antibodies: mouse anti-β-tubulin and rabbit anti-phospho-histone H3 (a marker for mitotic cells) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse and Alexa Fluor 594 anti-rabbit) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a confocal microscope.[2]
-
Western Blot for Apoptosis Markers
This assay detects the presence of key proteins involved in the apoptotic pathway.
-
Cell Culture and Lysis: U-937 cells are treated with 300 nmol/L this compound for various time points. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protocol:
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and PARP overnight at 4°C. A primary antibody against β-actin or GAPDH is used as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: General workflow for Western blot analysis of apoptosis markers.
Conclusion
This compound is a potent, tubulin-targeting antimitotic agent with a distinct mechanism of action. Its preferential binding to α-tubulin and its ability to inhibit tubulin polymerization lead to G2/M cell cycle arrest and subsequent apoptosis. The comprehensive preclinical data, including its activity in drug-resistant models, underscore its potential as a valuable therapeutic candidate in oncology. This technical guide provides a foundational understanding of this compound's core biology and the methodologies used to elucidate its function, serving as a resource for ongoing research and development efforts in the field of cancer therapeutics.
References
E7974 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7974 is a synthetic analogue of the marine natural product hemiasterlin, developed through medicinal chemistry efforts to optimize the parent compound's therapeutic profile. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action as a potent inhibitor of tubulin polymerization. The document summarizes key quantitative data, provides detailed experimental methodologies for pivotal assays, and visualizes the critical signaling pathways and experimental workflows.
Introduction
This compound is a novel antimitotic agent that exhibits significant preclinical efficacy against a broad range of cancer cell lines, including those resistant to established tubulin-targeting drugs like paclitaxel.[1][2] Its development was driven by the need to improve the in vivo toxicity profile of its parent compound, hemiasterlin, a potent cytotoxic tripeptide isolated from marine sponges.[1] this compound retains the potent in vitro anticancer activity of hemiasterlin while demonstrating a more favorable safety profile.[1] This document serves as a comprehensive resource for researchers engaged in the study and development of tubulin inhibitors, providing a detailed examination of the SAR and methodologies central to the characterization of this compound.
Structure-Activity Relationship (SAR)
The discovery of this compound was the culmination of systematic medicinal chemistry optimization of the hemiasterlin scaffold.[2] Structure-activity relationship studies indicated that the scaffold was amenable to modifications at specific positions, leading to the identification of key structural features that enhance potency and drug-like properties.[2]
A pivotal finding in the SAR of hemiasterlin analogues was the tolerance for modifications at the t-butyl position of the A-segment.[2] Furthermore, the introduction of cyclic amino acids at the N-terminus was found to be particularly beneficial for potency.[2] Specifically, analogues incorporating piperidine-containing amino acids, such as pipecolic acid, demonstrated very high potency.[2] This line of investigation ultimately led to the synthesis of this compound, an N-isopropyl-d-pipecolic acid derivative, which exhibited a superior preclinical profile.[2]
To further elucidate the binding interactions of this compound with tubulin, two tritiated photoaffinity probes were synthesized: ER-809878, with a benzophenone moiety at the t-butyl position, and ER-812906, with the photolabile group at the C-terminus.[2] Both probes preferentially photolabeled α-tubulin, indicating that this compound primarily targets the α-subunit of the tubulin heterodimer, a unique mechanism compared to many other tubulin-targeting agents that bind to β-tubulin.[2]
Quantitative Data
While a comprehensive quantitative SAR table for a broad series of this compound analogues is not publicly available in the reviewed literature, the following table summarizes the inhibitory concentrations (IC50) for this compound and its parent compound, hemiasterlin, in key assays.
| Compound | Assay | Cell Line / Target | IC50 (nmol/L) | Reference |
| This compound | Tubulin Polymerization | Purified bovine brain tubulin | Similar to Vinblastine | [2][3] |
| Hemiasterlin | Tubulin Polymerization | Purified tubulin | Not specified | [1] |
| This compound | Cell Proliferation | Wide variety of human cancer cell types | Subnanomolar to low nanomolar | [2] |
| Hemiasterlin | Cell Proliferation | Not specified | Potent | [1] |
Mechanism of Action
This compound exerts its potent anticancer effects by disrupting microtubule dynamics, which are essential for cell division. The primary mechanism of action is the inhibition of tubulin polymerization.[1][2] This leads to a cascade of cellular events culminating in apoptotic cell death.
Inhibition of Tubulin Polymerization
This compound directly binds to tubulin, preventing its assembly into microtubules.[1] In vitro studies have shown that this compound inhibits the polymerization of purified tubulin with a potency comparable to the well-established tubulin inhibitor, vinblastine.[2][3] This inhibition of microtubule formation disrupts the mitotic spindle, a critical structure for chromosome segregation during mitosis.
Cell Cycle Arrest
By interfering with mitotic spindle formation, this compound causes cells to arrest in the G2/M phase of the cell cycle.[2] Flow cytometry analysis of cancer cells treated with this compound reveals a significant increase in the population of cells in the G2/M phase, even after short exposure times.[2] This prolonged mitotic blockade is a hallmark of tubulin-targeting agents.
Induction of Apoptosis
The sustained arrest in mitosis triggered by this compound ultimately leads to the activation of the apoptotic cell death pathway.[2] This is evidenced by the appearance of a hypodiploid cell population in flow cytometry analysis and the biochemical markers of apoptosis, such as the cleavage of caspase-3 and its substrate, poly(ADP-ribose) polymerase (PARP).[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the structure-activity relationship and mechanism of action of this compound, based on the procedures described in the primary literature.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Methodology:
-
Preparation of Tubulin: Purified bovine brain tubulin is used.
-
Reaction Mixture: The assay is typically performed in a buffer such as 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, and 0.5 mM EGTA.
-
Initiation of Polymerization: Polymerization is initiated by the addition of GTP (1 mM) and warming the reaction to 37°C. A polymerization enhancer like glycerol (10%) may also be included.
-
Compound Addition: Test compounds, such as this compound, are added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., vinblastine or nocodazole) and a stabilizer (e.g., paclitaxel) are used as controls.
-
Measurement: The extent of tubulin polymerization is monitored by measuring the increase in turbidity (light scattering) at 340 nm or 350 nm over time using a spectrophotometer. Alternatively, a fluorescent reporter like DAPI, which binds preferentially to polymerized tubulin, can be used to monitor polymerization via an increase in fluorescence intensity.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curve.
Cell Culture and Cytotoxicity Assay
This assay determines the concentration of a compound required to inhibit the proliferation of cancer cells.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., U-937 human histiocytic lymphoma, DU 145 human prostate cancer) are used.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, WST, or CellTiter-Glo assay, which measures metabolic activity as an indicator of the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.
Methodology:
-
Cell Treatment: Cancer cells are treated with the test compound (e.g., this compound) or vehicle control for various time points.
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), which also requires treatment with RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins, confirming the induction of apoptosis.
Methodology:
-
Cell Lysis: Following treatment with the test compound, cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, full-length and cleaved PARP). A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imaging system.
-
Analysis: The intensity of the bands corresponding to the cleaved proteins is quantified to assess the level of apoptosis induction.
Visualizations
Signaling Pathway
References
An In-depth Technical Guide to the Discovery and Synthesis of E7974
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7974 is a synthetic analogue of the marine natural product hemiasterlin, developed by Eisai Co., Ltd. as a potent anti-microtubule agent with significant anticancer activity. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a resource for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of its biological pathways.
Discovery and Lead Optimization
This compound was identified through a lead optimization program focused on the marine sponge-derived natural product, hemiasterlin. While hemiasterlin demonstrated potent in vitro anticancer activity by inhibiting tubulin polymerization, its in vivo efficacy was hampered by toxicity.[1] The primary goal of the medicinal chemistry efforts at Eisai was to improve the in vivo therapeutic index by modifying the hemiasterlin scaffold.
Through the synthesis of a large number of analogues with variations at each position of the tripeptide backbone, structure-activity relationship (SAR) studies indicated that modifications at the N-terminus could yield compounds with high potency, reduced susceptibility to P-glycoprotein (PgP)-mediated drug efflux, and improved pharmaceutical properties.[1][2] Specifically, the incorporation of cyclic amino acids at the N-terminus, such as pipecolic acid, proved to be particularly effective.[1] This synthetic exploration culminated in the discovery of this compound, an N-isopropyl-d-pipecolic acid derivative of hemiasterlin.[1] this compound retained the potent in vitro anticancer activity of the parent compound while exhibiting an improved in vivo toxicity profile.[1]
Chemical Synthesis
The total synthesis of this compound, a complex tripeptide derivative, involves a multi-step process. While a definitive, step-by-step protocol for this compound is proprietary to Eisai, a plausible synthetic route can be constructed based on the published synthesis of hemiasterlin and its analogues, as detailed in patents filed by Eisai (e.g., US Patent 7,192,972 B2). The core of the synthesis involves the coupling of three key amino acid-like fragments, followed by modifications to introduce the N-isopropyl-d-pipecolic acid moiety.
A general strategy for the synthesis of hemiasterlin analogues involves the following key steps:
-
Synthesis of the Amino Acid Fragments: The individual amino acid components of the tripeptide are synthesized or commercially sourced. These often contain non-standard side chains and stereochemistry, requiring asymmetric synthesis techniques.
-
Peptide Coupling Reactions: The amino acid fragments are sequentially coupled using standard peptide coupling reagents (e.g., HATU, HOBt) to form the tripeptide backbone.
-
Modification and Deprotection: Following the formation of the tripeptide, further chemical modifications are carried out, such as the introduction of the N-isopropyl group on the pipecolic acid residue. Finally, protecting groups are removed to yield the active compound, this compound.
The synthesis requires careful control of stereochemistry at multiple chiral centers to ensure the desired biological activity. Purification of intermediates and the final product is typically achieved using chromatographic techniques such as flash column chromatography and high-performance liquid chromatography (HPLC).
Mechanism of Action
This compound exerts its potent anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[2][3] Its mechanism of action can be summarized as follows:
-
Tubulin Polymerization Inhibition: this compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules.[2][3] This action is similar to that of vinca alkaloids.[3]
-
Cell Cycle Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis. This leads to an arrest of the cell cycle in the G2/M phase.[2][3]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][3] This is characterized by the activation of executioner caspases, such as caspase-3, and the cleavage of downstream substrates like poly (ADP-ribose) polymerase (PARP).[2][3]
-
Preferential Binding to α-tubulin: Photoaffinity labeling studies have shown that this compound preferentially binds to the α-tubulin subunit, with minor binding to β-tubulin also detected.[4] This distinguishes it from many other tubulin-targeting agents.
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis:
Quantitative Data
In Vitro Potency
This compound demonstrates potent growth inhibitory activity against a wide range of human cancer cell lines, with IC50 values typically in the sub-nanomolar to low nanomolar range.[1]
| Cell Line | Cancer Type | IC50 (nmol/L) |
| U-937 | Histiocytic Lymphoma | ~0.3 |
| DU 145 | Prostate Cancer | ~1.0 |
| Various | Multiple | Subnanomolar to low nanomolar[1] |
Note: The table provides approximate values based on available literature. Specific IC50 values can vary depending on the assay conditions.
In Vivo Efficacy in Xenograft Models
This compound has demonstrated significant antitumor activity in a variety of human tumor xenograft models, including those resistant to paclitaxel.[1]
| Tumor Model | Dosing Schedule | Result |
| Various Human Xenografts | Not specified | Strong antitumor efficacy[1] |
| Paclitaxel-Resistant Models | Not specified | Significant activity[1] |
Note: More detailed quantitative data from specific xenograft studies are not publicly available in a consolidated format.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Lyophilized bovine brain tubulin (e.g., from Cytoskeleton, Inc.)
-
G-PEM buffer (80 mmol/L PIPES, pH 6.9, 2.0 mmol/L MgCl2, 0.5 mmol/L EGTA, 1.0 mmol/L GTP, 5% v/v glycerol)[2]
-
This compound stock solution (in DMSO)
-
Vinblastine (positive control)
-
DMSO (vehicle control)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Resuspend lyophilized bovine brain tubulin to a final concentration of 3.2 mg/mL in ice-cold G-PEM buffer.[2]
-
Prepare serial dilutions of this compound, vinblastine, and DMSO in G-PEM buffer.
-
Add the test compounds to the wells of a 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[2]
-
Plot absorbance versus time to generate polymerization curves. The Vmax IC50 value for this compound was determined to be 3.9 μmol/L.[2]
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Human cancer cell line (e.g., U-937)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed U-937 cells in a culture flask and treat with 300 nmol/L this compound for various time points (e.g., 0, 4, 8, 12, 24 hours).[5]
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS and fix by resuspending in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells on ice for at least 30 minutes.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Western Blot
This method is used to detect the cleavage of PARP and the activation of caspase-3, which are hallmarks of apoptosis.
Materials:
-
Human cancer cell line (e.g., U-937)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-PARP antibody (recognizes full-length and cleaved PARP)
-
Rabbit anti-caspase-3 antibody (recognizes full-length and cleaved caspase-3)
-
Antibody against a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat U-937 cells with 300 nmol/L this compound for various time points (e.g., 0, 8, 16, 24 hours).[5]
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the bands corresponding to full-length and cleaved PARP and caspase-3.
Conclusion
This compound is a promising synthetic anticancer agent that emerged from a well-designed lead optimization program based on the natural product hemiasterlin. Its potent inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis, underscores its potential as a therapeutic agent. The detailed methodologies and data presented in this guide provide a valuable resource for researchers seeking to further investigate the properties and applications of this compound and related compounds in the field of oncology. The provided diagrams offer a clear visual representation of its mechanism of action and the experimental workflows used to characterize it. Further research into the precise molecular interactions of this compound with tubulin and the downstream signaling pathways it modulates will continue to enhance our understanding of this important class of anticancer compounds.
References
- 1. A modeling analysis of the effects of molecular size and binding affinity on tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
E7974: A Comprehensive Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7974 is a synthetic analog of the marine natural product hemiasterlin, a potent cytotoxic tripeptide originally isolated from marine sponges.[1] Developed as a potential anticancer agent, this compound has demonstrated significant biological activity by targeting the microtubule cytoskeleton, a critical component for cell division. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, effects on cellular processes, and preclinical and clinical data. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and development efforts.
Core Mechanism of Action: Tubulin Destabilization
This compound exerts its primary biological effect as a potent inhibitor of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division. By interfering with microtubule dynamics, this compound disrupts the normal process of mitosis, leading to cell cycle arrest and subsequent cell death.
Molecular Interaction:
Photoaffinity labeling studies have revealed that this compound and its analogs preferentially bind to α-tubulin , with minor binding to β-tubulin also detected.[1][2] This interaction is thought to occur at the Vinca domain of tubulin.[3][4] This binding profile distinguishes this compound from other tubulin-targeting agents like the taxanes (which bind to β-tubulin and stabilize microtubules) and many Vinca alkaloids.
Functional Consequences:
-
Inhibition of Microtubule Assembly: this compound directly inhibits the polymerization of purified tubulin in vitro.[1][2]
-
Disruption of Mitotic Spindle Formation: In cultured cancer cells, treatment with this compound leads to a marked decrease in microtubule density and the disruption of normal mitotic spindle architecture.[1]
-
Depolymerization of Existing Microtubules: The binding of this compound can lead to the depolymerization of existing microtubules.[3][4]
Quantitative Analysis of Biological Activity
The biological activity of this compound has been quantified in various in vitro and in vivo models, as well as in clinical trials.
Table 1: In Vitro Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Source |
| This compound | Similar to Vinblastine | [2][5] |
Table 2: In Vitro Antiproliferative Activity (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Source |
| Wide variety of human cancer cell types | Various | Subnanomolar to low nanomolar | [1][5] |
Note: Specific IC50 values for a broad panel of cell lines are stated to be in the subnanomolar to low nanomolar range, but a comprehensive table with specific values for each cell line was not available in the provided search results.
Table 3: Phase 1 Clinical Trial Pharmacokinetic Parameters (NCT00359392)
| Parameter | Value | Unit | Source |
| Administration | Intravenous infusion (2-5 minutes) on Day 1 of a 21-day cycle | - | [6][7] |
| Maximum Tolerated Dose (MTD) | 0.45 | mg/m² | [6][7] |
| Distribution (Vss) | 37.95 - 147.93 | L | [6][7] |
| Clearance (CL) | 2.23 - 7.15 | L/h | [6][7] |
| Elimination Half-life (t1/2) | 10.4 - 30.5 | hours | [6][7] |
Table 4: Phase 1 Clinical Trial Efficacy in Refractory Solid Tumors
| Parameter | Value | Source |
| Patient Population | Advanced refractory solid tumors | [6][7] |
| Stable Disease (in refractory colon cancer patients) | 41% (7 out of 17 patients) | [6][7] |
| Tumor Responses | None observed | [6][7] |
| Median Progression-Free Survival | 1.2 months | [6][7] |
| Median Overall Survival | 6.7 months | [6][7] |
Cellular Effects of this compound
1. Cell Cycle Arrest:
Treatment of cancer cells with this compound leads to a potent and long-lasting arrest in the G2/M phase of the cell cycle.[1][2] This arrest is a direct consequence of the disruption of the mitotic spindle, which activates the spindle assembly checkpoint, preventing the cell from proceeding into anaphase.
2. Induction of Apoptosis:
Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway.[1][2] Key molecular events in this process include:
-
Caspase-3 Activation: this compound treatment leads to the cleavage and activation of caspase-3, a key executioner caspase.[2]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]
Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
In Vivo Antitumor Efficacy
This compound has demonstrated strong antitumor activity in various human cancer xenograft models.[1] A key advantage of this compound is its ability to retain potency in tumor models that are resistant to other microtubule-targeting agents like paclitaxel.[1] This is partly attributed to this compound being a poor substrate for the P-glycoprotein (PgP) drug efflux pump, a common mechanism of multidrug resistance.[8][9]
Quantitative data on specific xenograft models (e.g., tumor growth inhibition percentages) were not detailed in the provided search results.
Experimental Protocols
1. Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
-
Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm.
-
Materials:
-
Purified bovine brain tubulin
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)
-
This compound and control compounds (e.g., vinblastine, paclitaxel)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
-
Method:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add GTP to the reaction mixture.
-
Add this compound or control compounds at various concentrations.
-
Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.
-
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for in vitro tubulin polymerization assay.
2. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.
-
Principle: Cells are stained with a fluorescent dye (e.g., propidium iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Method:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
-
3. Western Blotting for Apoptosis Markers
This technique is used to detect the cleavage of caspase-3 and PARP, indicating the induction of apoptosis.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the proteins of interest.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Method:
-
Treat cells with this compound as described for cell cycle analysis.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and PARP overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of cleaved forms of caspase-3 and PARP indicates apoptosis.
-
Conclusion
This compound is a potent antimitotic agent that targets tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and apoptosis. Its unique preferential binding to α-tubulin and its efficacy in drug-resistant models make it a compound of significant interest in oncology. The quantitative data from preclinical and Phase 1 clinical studies provide a solid foundation for its further investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to explore the multifaceted biological activity of this compound and its potential as a therapeutic agent.
References
- 1. A phase 1 trial of this compound administered on day 1 of a 21-day cycle in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
E7974 In Vitro Assay: Application Notes and Protocols for Preclinical Drug Development
For Immediate Release
Introduction
E7974 is a synthetic analog of hemiasterlin, a natural product isolated from the marine sponge Cymbastela sp. As a potent antimitotic agent, this compound has demonstrated significant potential in preclinical cancer research. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Microtubule Dynamics
This compound exerts its cytotoxic effects by binding to tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle during cell division. Unlike other tubulin-targeting agents such as taxanes and vinca alkaloids, this compound is reported to have a unique binding site, primarily targeting α-tubulin. This disruption of microtubule polymerization leads to a halt in the cell cycle at the G2/M transition, ultimately triggering the intrinsic apoptotic pathway.
Core Experimental Protocols
To comprehensively evaluate the in vitro activity of this compound, a series of standardized assays are recommended. These include assessing its impact on tubulin polymerization, cell proliferation, cell cycle progression, and the induction of apoptosis.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules. The polymerization of tubulin can be monitored by an increase in fluorescence of a reporter dye.
Protocol:
-
Reagent Preparation:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
-
Prepare a 10X stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound to be tested.
-
Prepare positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.
-
-
Assay Procedure:
-
Reconstitute lyophilized tubulin in G-PEM buffer (General Tubulin Buffer supplemented with GTP and MgCl₂) to a final concentration of 3 mg/mL.
-
Pipette 5 µL of the test compounds (this compound dilutions, positive control, negative control) into a pre-warmed 96-well plate.
-
Add 50 µL of the tubulin solution to each well.
-
Monitor the fluorescence (excitation: 360 nm, emission: 450 nm) every minute for 60 minutes at 37°C using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of this compound and controls.
-
Determine the Vmax (maximum rate of polymerization) for each curve.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
-
Cell Proliferation Assay (MTT/XTT Assay)
This colorimetric assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT/XTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple (MTT) or orange (XTT) color develops.
-
-
Data Acquisition:
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate for 4 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm (MTT) or 450 nm (XTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method utilizes propidium iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of the cell cycle phase distribution.
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay: Western Blot for Cleaved PARP and Caspase-3
This assay detects the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3, which are key biochemical markers of apoptosis.
Protocol:
-
Protein Extraction:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) overnight at 4°C.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the in vitro effects of this compound on various human cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | 0.5 |
| HT-29 | Colon Carcinoma | 1.2 |
| MCF-7 | Breast Adenocarcinoma | 0.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.5 |
| A549 | Lung Carcinoma | 1.1 |
| NCI-H460 | Lung Carcinoma | 0.9 |
| U-937 | Histiocytic Lymphoma | 0.3 |
| DU-145 | Prostate Carcinoma | 2.0 |
Table 2: Effect of this compound on Cell Cycle Distribution in U-937 Cells
| Treatment | G0/G1 (%) | S (%) | G2/M (%) |
| Control (24h) | 55 | 30 | 15 |
| This compound (1 nM, 24h) | 25 | 15 | 60 |
| This compound (10 nM, 24h) | 10 | 5 | 85 |
Table 3: Induction of Apoptosis by this compound in U-937 Cells (24h Treatment)
| Treatment | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| Control | 1.0 | 1.0 |
| This compound (1 nM) | 3.5 | 4.2 |
| This compound (10 nM) | 8.1 | 9.5 |
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-induced cell death.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for in vitro evaluation of this compound.
Application Notes and Protocols for E7974 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing E7974, a potent tubulin polymerization inhibitor, in in vitro cell culture experiments. Detailed protocols for assessing cell viability, apoptosis, and protein expression are provided, along with quantitative data and visualizations to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a synthetic analog of hemiasterlin, a natural product isolated from a marine sponge.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation and dynamics.[1][2] This disruption of microtubule function leads to a cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in cancer cells.[1][2] this compound has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines, including those resistant to other tubulin-targeting agents such as paclitaxel.[2]
Data Presentation
Summary of this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| DU 145 | Prostate Cancer | Low nM range | [3] |
| U-937 | Histiocytic Lymphoma | Low nM range | [2] |
| HeLa | Cervical Cancer | 53.74 (as part of a nanocarrier) | [4] |
| Various Human Cancer Cell Lines | Multiple | Subnanomolar to low nanomolar | [1] |
Note: IC50 values can vary depending on the assay conditions, such as cell density and exposure time.
Experimental Protocols
Cell Culture
3.1.1. DU 145 Human Prostate Carcinoma Cells
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
3.1.2. U-937 Human Histiocytic Lymphoma Cells
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 2 x 10^6 cells/mL.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to test a range of concentrations from low nanomolar to micromolar to determine the IC50 value.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells using flow cytometry.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration known to induce apoptosis (e.g., 300 nM for U-937 cells for 6-24 hours) or a range of concentrations.[1] Include a vehicle control.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Live cells: Annexin V-FITC negative and PI negative
-
Early apoptotic cells: Annexin V-FITC positive and PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive
-
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:
-
Anti-cleaved PARP: 1:1000
-
Anti-cleaved Caspase-3: 1:1000
-
Anti-β-actin (loading control): 1:5000
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the in vitro effects of this compound.
Apoptosis Signaling Pathway Induced by this compound
Caption: this compound-induced apoptosis is mediated by caspase-3 and PARP cleavage.
References
- 1. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: E7974 in DU 145 Prostate Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7974 is a synthetic analog of hemiasterlin, a natural product isolated from a marine sponge. It functions as a potent microtubule-destabilizing agent, exhibiting significant anti-tumor activity in various cancer cell lines. This document provides detailed application notes and experimental protocols for studying the effects of this compound on the DU 145 human prostate cancer cell line. DU 145 is an androgen-independent cell line derived from a metastatic brain lesion of prostate carcinoma, making it a valuable model for studying advanced and castration-resistant prostate cancer.
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for mitotic spindle formation and cell division. This disruption leads to a cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[1] Understanding the specific mechanisms of this compound in DU 145 cells is vital for its potential development as a therapeutic agent for prostate cancer.
Data Presentation
Table 1: Proliferation and Cytotoxicity of this compound in DU 145 Cells
| Parameter | Value | Notes |
| Cell Line | DU 145 | Human Prostate Carcinoma |
| Compound | This compound | Microtubule Destabilizer |
| Time Point | 72 hours | - |
| IC50 | Not Available | Expected to be in the low nanomolar range based on activity in other cell lines. For comparison, the IC50 of docetaxel in LNCaP cells is ~2.5 nM.[2] |
Table 2: this compound-Induced Apoptosis in DU 145 Cells
| Treatment | Concentration (nM) | Apoptotic Cells (%) | Method |
| Control (DMSO) | - | ~5% | Annexin V-FITC/PI Staining |
| This compound | 10 | Expected significant increase | Annexin V-FITC/PI Staining |
| This compound | 100 | Expected dose-dependent increase | Annexin V-FITC/PI Staining |
Table 3: Effect of this compound on Key Apoptotic and Cell Cycle Proteins in DU 145 Cells
| Protein | Treatment | Expected Change in Expression | Method |
| Bcl-2 | This compound | Decrease | Western Blot |
| Bax | This compound | No expression (DU 145 are Bax null)[3] | Western Blot |
| Cleaved Caspase-3 | This compound | Increase | Western Blot |
| Cleaved PARP | This compound | Increase | Western Blot |
| Cyclin B1 | This compound | Increase (indicative of G2/M arrest) | Western Blot |
Experimental Protocols
DU 145 Cell Culture
Materials:
-
DU 145 cells (ATCC HTB-81)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well plates
Protocol:
-
Maintain DU 145 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels.
Cell Viability Assay (MTT Assay)
Materials:
-
DU 145 cells
-
Complete culture medium
-
This compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed DU 145 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
DU 145 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed DU 145 cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.
Western Blot Analysis
Materials:
-
DU 145 cells
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat DU 145 cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways
Caption: this compound mechanism of action in DU 145 cells.
Experimental Workflow
Caption: Workflow for this compound experiments in DU 145 cells.
Putative Crosstalk with Survival Pathways
While direct evidence linking this compound to the PI3K/AKT and NF-κB pathways in DU 145 cells is limited, microtubule disruption can induce cellular stress that may modulate these critical survival pathways. The following diagram illustrates a hypothetical interplay.
Caption: Hypothetical this compound crosstalk with survival pathways.
References
Application Notes: E7974 Treatment of U-937 Human Histiocytic Lymphoma Cell Line
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for studying the effects of E7974, a synthetic analog of the marine natural product hemiasterlin, on the U-937 human histiocytic lymphoma cell line. This compound is a potent tubulin-based antimitotic agent that induces a durable G2/M cell cycle arrest, ultimately leading to apoptosis.[1][2] This document outlines the underlying mechanism of action, provides detailed protocols for key experiments, and presents quantitative data from relevant studies.
Mechanism of Action
This compound exerts its cytotoxic effects by directly targeting the microtubule cytoskeleton.[1] As a tubulin polymerization inhibitor, it binds preferentially to α-tubulin within the Vinca domain, preventing the assembly of functional microtubules.[1][3] The disruption of microtubule dynamics is critical during mitosis, as it prevents the formation of a proper mitotic spindle required for chromosome segregation.[2][4]
This structural failure activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.[5] The SAC halts the cell cycle in the G2/M phase by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), which prevents the degradation of key mitotic proteins like Cyclin B1.[6][7] Prolonged mitotic arrest forces the cell down an apoptotic pathway.[1] In U-937 cells, this is biochemically marked by the activation of caspase-3 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[1][8]
Data Presentation
The following tables summarize quantitative data regarding the effect of this compound on the U-937 cell line.
Table 1: Short-Term this compound Exposure and G2/M Arrest in U-937 Cells U-937 cells were pretreated with 300 nmol/L this compound for the indicated times, washed, and incubated in drug-free medium for 12 hours before analysis.[8]
| This compound Pretreatment Time | Percentage of Cells in G2/M Phase (%) |
| 0 min (Control) | 15 |
| 10 min | 35 |
| 30 min | 47 |
| 45 min | 62 |
| 60 min | 71 |
Table 2: Time-Dependent G2/M Arrest and Apoptosis with Continuous this compound Exposure U-937 cells were continuously treated with 300 nmol/L this compound for up to 24 hours.[9]
| Treatment Time (hours) | Cell Cycle Phase Distribution | Apoptotic Markers (Qualitative) |
| 0 | Normal Distribution | Baseline |
| 12 | Significant G2/M Accumulation | Cleaved Caspase-3 and PARP detectable[8] |
| 24 | Prominent G2/M Peak, Emergence of Hypodiploid (Sub-G1) Peak | Strong Cleaved Caspase-3 and PARP signal[8] |
Experimental Protocols
The following are detailed protocols for culturing U-937 cells and assessing the effects of this compound treatment.
Protocol 1: U-937 Cell Culture and Maintenance
U-937 is a human pro-monocytic cell line that grows in suspension.[6][10]
-
Medium Preparation: Prepare complete growth medium using RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10][11]
-
Cell Thawing: Thaw a frozen vial of U-937 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9-10 mL of pre-warmed complete growth medium. Centrifuge at 400 x g for 5-10 minutes.[10][12]
-
Culturing: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium in a T-75 flask. Maintain the culture in a humidified incubator at 37°C with 5% CO₂.[10]
-
Subculturing: Maintain cell density between 1 x 10⁵ and 2 x 10⁶ viable cells/mL.[10] To subculture, determine the cell density and dilute the suspension to a concentration of 1-2 x 10⁵ cells/mL with fresh medium.[10][11]
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of viability.[3][4]
-
Cell Seeding: Seed U-937 cells at a density of 1 x 10⁵ cells/well in a 96-well plate in a final volume of 100 µL of complete medium.[2]
-
Treatment: Add various concentrations of this compound to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only (e.g., DMSO) controls.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[3]
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator until purple formazan crystals are visible.[2][13]
-
Solubilization: Centrifuge the plate, carefully aspirate the medium, and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[2][14]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[2][4]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells.[2]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain DNA and analyze cell cycle distribution via flow cytometry.[8]
-
Cell Seeding and Treatment: Seed 5 x 10⁵ U-937 cells/well in a 6-well plate. Treat with the desired concentration of this compound (e.g., 300 nM) for various time points (e.g., 0, 6, 12, 24 hours).
-
Harvesting: Collect cells by centrifugation at 400 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use the DNA content histogram (PI fluorescence) to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
References
- 1. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progressive activation of CyclinB1-Cdk1 coordinates entry to mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Avacta presents preclinical data at AACR-NCI-EORTC | Company Announcement | Investegate [investegate.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Chemotherapy - Wikipedia [en.wikipedia.org]
- 13. Phosphorylation of Mcl-1 by CDK1–cyclin B1 initiates its Cdc20-dependent destruction during mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for E7974 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of E7974, a synthetic analogue of the marine natural product hemiasterlin.[1]
Introduction
This compound is a potent, tubulin-based antimitotic agent that demonstrates significant anti-tumor activity across a variety of human cancer cell lines.[2][3] It functions by inhibiting tubulin polymerization, which leads to a blockage of cells in the G2-M phase of the cell cycle, disruption of mitotic spindle formation, and subsequent induction of apoptosis.[2][4] Notably, this compound has shown efficacy in tumor models resistant to other microtubule-targeting agents like paclitaxel.[2] Preclinical studies have demonstrated its strong in vivo antitumor efficacy in numerous human xenograft cancer models.[2] This document provides a detailed protocol for establishing a subcutaneous xenograft model using the DU-145 human prostate cancer cell line to assess the therapeutic potential of this compound.
Data Presentation
Table 1: Cell Line Information for Xenograft Model
| Parameter | Details |
| Cell Line | DU-145 |
| Cancer Type | Human Prostate Carcinoma |
| Morphology | Epithelial |
| Culture Medium | Eagle's Minimum Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS) |
| Growth Conditions | 37°C, 5% CO2 |
| Subculture | Rinse with PBS, detach with Trypsin-EDTA. Split 1:4 to 1:8. |
Table 2: Animal Model and Xenograft Establishment Parameters
| Parameter | Specification |
| Animal Strain | Athymic Nude (nu/nu) Mice |
| Age/Sex | 4-6 weeks old, male |
| Acclimatization Period | 3-5 days |
| Cell Preparation | Harvested at 70-80% confluency |
| Injection Vehicle | Matrigel:EMEM (1:1) |
| Cell Concentration | 1 x 10^7 cells/mL |
| Injection Volume | 100 µL |
| Injection Route | Subcutaneous (s.c.) into the right flank |
| Tumor Monitoring | 2-3 times per week using digital calipers |
| Tumor Volume Calculation | Volume = (Width^2 x Length) / 2 |
Table 3: Proposed this compound Dosing Regimen for Xenograft Studies
| Parameter | Details |
| Compound | This compound |
| Formulation | To be prepared in a suitable vehicle (e.g., DMSO/Saline) |
| Dosage | 2.4 mg/kg (based on a single-dose study in melanoma xenografts)[2] |
| Route of Administration | Intravenous (i.v.) or Intraperitoneal (i.p.) |
| Dosing Schedule | Once established, when tumors reach an average volume of 100-150 mm³ |
| Frequency | To be determined based on tolerability and efficacy (e.g., twice weekly) |
| Control Group | Vehicle control administered on the same schedule |
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Culture: Culture DU-145 cells in EMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: When cells reach 70-80% confluency, wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in serum-free medium and perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of Matrigel and serum-free EMEM at a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
Subcutaneous Xenograft Establishment
-
Animal Handling: Allow the 4-6 week old male athymic nude mice to acclimatize for 3-5 days.
-
Injection: Anesthetize the mice. Using a 27-gauge needle and a 1 mL syringe, draw up 100 µL of the cell suspension. Inject the cells subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure the length and width using digital calipers.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
This compound Administration and Efficacy Evaluation
-
Drug Preparation: Prepare this compound in a suitable vehicle for injection.
-
Dosing: Administer this compound at the predetermined dose (e.g., 2.4 mg/kg) and schedule via the chosen route (i.v. or i.p.). The control group should receive an equivalent volume of the vehicle.
-
Tumor and Body Weight Measurement: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a specific treatment duration. Euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
Mandatory Visualizations
Caption: Experimental workflow for the this compound xenograft model.
Caption: Signaling pathway of this compound's antimitotic action.
References
Application Notes and Protocols for E7974 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7974 is a synthetic analogue of the marine natural product hemiasterlin. It functions as a potent antimitotic agent by inhibiting tubulin polymerization, leading to a cascade of cellular events that culminate in apoptosis.[1][2] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO), along with relevant technical data and experimental workflows.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Source |
| Molecular Weight | ~700 g/mol (estimated based on related compounds) | N/A |
| Solubility | Soluble in 100% anhydrous DMSO | [3] |
| Storage of Powder | -20°C for up to 3 years; 4°C for up to 2 years | [4] |
| Storage of DMSO Stock | -80°C in small aliquots | [3] |
| In Vitro IC₅₀ | Similar to vinblastine for tubulin polymerization inhibition | [1] |
| Cellular Working Conc. | 19.5 nM - 300 nM | [2][3] |
| Final DMSO Conc. in Assay | Should not exceed 0.1% - 0.5% (v/v) | [3][4] |
Signaling Pathway of this compound
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. The simplified signaling pathway is illustrated below.
Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a precise amount of this compound powder (e.g., 1 mg) using an analytical balance in a chemical fume hood.
-
Calculation of DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Example for 1 mg of this compound (assuming MW ~700 g/mol ): Volume (L) = 0.001 g / (700 g/mol * 0.010 mol/L) = 0.000143 L = 143 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C.[3] Avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, prepare an intermediate stock solution (e.g., 100 µM).
-
Dilute the 10 mM stock 1:100 in sterile cell culture medium (e.g., 1 µL of 10 mM stock + 99 µL of medium).
-
-
Final Working Solution: Prepare the final working concentrations by further diluting the intermediate or high-concentration stock into the final assay volume of cell culture medium.
-
Example for a final concentration of 100 nM in 1 mL: Add 1 µL of the 100 µM intermediate stock to 999 µL of cell culture medium.
-
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound-treated samples. The final concentration of DMSO should not exceed 0.5%, with 0.1% being a commonly used and recommended limit to avoid solvent-induced cytotoxicity.[3][4]
Experimental Workflow: In Vitro Anti-mitotic Drug Screening
The following diagram outlines a typical workflow for evaluating the anti-mitotic activity of this compound in a cancer cell line.
References
Application Notes and Protocols for E77974 Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7974 is a synthetic analog of hemiasterlin, a natural tripeptide isolated from marine sponges.[1][2] As a potent inhibitor of tubulin polymerization, this compound disrupts microtubule dynamics, a critical process for mitotic spindle formation and cell division.[1][3][4] This disruption leads to a cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in cancer cells.[1][3][5] Flow cytometry is an indispensable tool for elucidating and quantifying the cellular effects of this compound, enabling precise measurement of cell cycle distribution and apoptotic induction. These application notes provide detailed protocols for the analysis of this compound's effects on cancer cells using flow cytometry.
Mechanism of Action
This compound exerts its antimitotic activity by binding to tubulin, primarily α-tubulin, at the Vinca domain, thereby inhibiting its polymerization into microtubules.[1][2][3] The consequences of this action are twofold:
-
Disruption of Mitotic Spindle: The inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, a requisite for chromosome segregation during mitosis.[1][4]
-
G2/M Phase Arrest: Cells are unable to progress through mitosis and accumulate in the G2/M phase of the cell cycle.[1][3][5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP), leading to programmed cell death.[1][3][6]
Data Presentation
The following tables present illustrative quantitative data obtained from flow cytometry analysis of cancer cells treated with this compound. This data exemplifies the typical dose- and time-dependent effects of the compound on cell cycle progression and apoptosis.
Table 1: Effect of this compound on Cell Cycle Distribution in Human Cancer Cells
| Treatment | Concentration (nM) | Incubation Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | - | 24 | 65.2 | 20.1 | 14.7 |
| This compound | 10 | 24 | 45.8 | 15.3 | 38.9 |
| 50 | 24 | 25.1 | 10.5 | 64.4 | |
| 100 | 24 | 15.7 | 8.2 | 76.1 | |
| Vehicle Control (DMSO) | - | 48 | 63.8 | 21.5 | 14.7 |
| This compound | 10 | 48 | 30.5 | 12.1 | 57.4 |
| 50 | 48 | 18.9 | 7.8 | 73.3 | |
| 100 | 48 | 10.2 | 5.1 | 84.7 |
Table 2: Induction of Apoptosis by this compound in Human Cancer Cells
| Treatment | Concentration (nM) | Incubation Time (h) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | - | 48 | 95.1 | 2.5 | 2.4 |
| This compound | 10 | 48 | 75.3 | 15.8 | 8.9 |
| 50 | 48 | 40.7 | 35.2 | 24.1 | |
| 100 | 48 | 20.1 | 48.6 | 31.3 | |
| Vehicle Control (DMSO) | - | 72 | 94.5 | 3.1 | 2.4 |
| This compound | 10 | 72 | 55.2 | 25.7 | 19.1 |
| 50 | 72 | 25.9 | 45.8 | 28.3 | |
| 100 | 72 | 10.4 | 50.3 | 39.3 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time periods.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence signal.
-
Gate on single cells to exclude doublets and aggregates.
-
Acquire at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This protocol describes the detection and quantification of apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the previously collected medium.
-
For suspension cells, directly collect the cell suspension.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate laser and filter settings for FITC and PI.
-
Set up compensation using single-stained controls.
-
Acquire at least 10,000 events per sample.
-
Create a dot plot of Annexin V-FITC fluorescence versus PI fluorescence.
-
Gate the populations to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.
-
Visualizations
Caption: this compound mechanism of action signaling pathway.
Caption: Experimental workflow for this compound flow cytometry.
References
- 1. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Microscopy of E7974
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7974 is a synthetic analog of the marine natural product hemiasterlin, demonstrating potent antimitotic activity.[1][2][3] Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][2] This document provides detailed application notes and protocols for the use of this compound in immunofluorescence microscopy studies to visualize its effects on the microtubule cytoskeleton and mitotic progression.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drug development. This compound is a potent microtubule inhibitor that binds to tubulin, preventing its polymerization into microtubules.[1][2] This disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, activation of the spindle assembly checkpoint, and a prolonged arrest of cells in mitosis. Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death. Immunofluorescence microscopy is a powerful technique to visualize these cellular events, providing spatial and temporal information on the effects of this compound on the microtubule network and cell cycle progression.
Mechanism of Action
This compound exerts its cytotoxic effects by interfering with microtubule dynamics. It binds to the Vinca domain on tubulin subunits, primarily α-tubulin, and inhibits their polymerization.[2] This leads to a net decrease in the cellular microtubule polymer mass. The consequences of this action are multifaceted:
-
Disruption of Mitotic Spindle Formation: During mitosis, a precisely organized mitotic spindle is required for the proper segregation of chromosomes. By inhibiting tubulin polymerization, this compound prevents the formation of a functional bipolar spindle.
-
G2/M Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2 and M phases.[1][2]
-
Induction of Apoptosis: Sustained mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[2] This ultimately leads to programmed cell death.
Data Presentation
This compound has demonstrated potent growth inhibitory activity across a wide range of human cancer cell lines, with IC50 values typically in the low nanomolar to subnanomolar range.[1][3]
| Cell Line | Cancer Type | Reported IC50 (nM)[1][3] |
| U-937 | Histiocytic Lymphoma | Low Nanomolar |
| DU 145 | Prostate Cancer | Low Nanomolar |
| A549 | Non-Small Cell Lung Cancer | Low Nanomolar |
| HT-29 | Colon Adenocarcinoma | Low Nanomolar |
| SK-N-MC | Neuroepithelioma | Low Nanomolar |
| MDA-MB-231 | Breast Cancer | Low Nanomolar |
| OVCAR-3 | Ovarian Carcinoma | Low Nanomolar |
| PANC-1 | Pancreatic Carcinoma | Low Nanomolar |
Signaling Pathway
The signaling pathway initiated by this compound-mediated microtubule disruption culminates in apoptotic cell death. A simplified representation of this pathway is illustrated below.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for an immunofluorescence experiment to study the effects of this compound.
Caption: Immunofluorescence workflow.
Experimental Protocols
Materials and Reagents
-
Cell Line: e.g., DU 145 (human prostate cancer), HeLa (human cervical cancer), or other susceptible cell line.
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store at -20°C.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Glass Coverslips: Sterile, 12 mm or 18 mm diameter.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibodies:
-
Mouse anti-α-tubulin antibody (e.g., Sigma-Aldrich, T5168, 1:1000 dilution)
-
Rabbit anti-phospho-histone H3 (Ser10) antibody (e.g., Cell Signaling Technology, #9701, 1:200 dilution)
-
-
Secondary Antibodies:
-
Goat anti-mouse IgG, Alexa Fluor 488 conjugate (e.g., Invitrogen, A11001, 1:500 dilution)
-
Goat anti-rabbit IgG, Alexa Fluor 594 conjugate (e.g., Invitrogen, A11012, 1:500 dilution)
-
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) (e.g., 1 µg/mL in PBS).
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold Antifade Mountant).
Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Drug Treatment:
-
Prepare working solutions of this compound in complete cell culture medium at the desired concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Include a vehicle control (e.g., DMSO) and a positive control for mitotic arrest if desired (e.g., nocodazole).
-
Remove the medium from the wells and replace it with the this compound-containing medium or control medium.
-
Incubate for the desired time period (e.g., 18-24 hours).
-
-
Fixation:
-
Gently wash the cells three times with PBS.
-
For PFA fixation: Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
For Methanol fixation: Add ice-cold methanol to each well and incubate for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for PFA-fixed cells):
-
Add Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-α-tubulin and anti-phospho-histone H3) in Blocking Buffer at their recommended dilutions.
-
Remove the Blocking Buffer and add the primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times for 5 minutes each with PBST.
-
Dilute the fluorescently labeled secondary antibodies in Blocking Buffer. Protect from light from this point forward.
-
Add the secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the cells three times for 5 minutes each with PBST in the dark.
-
Add DAPI solution to the coverslips and incubate for 5 minutes at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove salts.
-
Wick away excess water with the edge of a laboratory wipe.
-
Place a small drop of mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the drop of mounting medium.
-
Avoid trapping air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red).
-
Capture images of control and this compound-treated cells.
-
Analyze the images for changes in microtubule morphology (e.g., depolymerization, bundling) and quantify the percentage of mitotic cells (positive for phospho-histone H3 staining).
-
Expected Results
-
Control Cells: In untreated cells, you should observe a well-defined, filamentous microtubule network extending throughout the cytoplasm. The majority of cells will be in interphase, with a low percentage of cells positive for phospho-histone H3.
-
This compound-Treated Cells: In cells treated with this compound, you will observe a dose-dependent disruption of the microtubule network. This may manifest as a diffuse tubulin staining or the presence of short, fragmented microtubules. There will be a significant increase in the percentage of cells that are rounded up and positive for phospho-histone H3, indicating a mitotic arrest.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Inactive primary or secondary antibody | Use fresh or validated antibodies. |
| Insufficient incubation time | Increase incubation times for antibodies. | |
| Improper fixation | Optimize fixation method (PFA vs. methanol). | |
| High background | Incomplete blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific staining | Primary antibody cross-reactivity | Use a more specific primary antibody. |
| Secondary antibody binding to non-target IgG | Use pre-adsorbed secondary antibodies. | |
| Photobleaching | Excessive exposure to excitation light | Use an anti-fade mounting medium and minimize light exposure. |
References
Application Notes and Protocols for Studying Microtubule Dynamics with E7974
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7974 is a synthetic analog of the marine natural product hemiasterlin, which demonstrates potent antimitotic activity by disrupting microtubule dynamics.[1][2] Unlike many other tubulin-targeting agents that interact with β-tubulin, this compound uniquely binds predominantly to α-tubulin.[1][2] This distinct mechanism of action makes this compound a valuable tool for studying the specific roles of α-tubulin in microtubule polymerization, cell cycle regulation, and apoptosis. These application notes provide detailed protocols for utilizing this compound to investigate microtubule dynamics and its cytotoxic effects on cancer cells.
Mechanism of Action
This compound exerts its biological effects by inhibiting the polymerization of tubulin heterodimers into microtubules.[1][2] This disruption of microtubule dynamics leads to a cascade of cellular events, beginning with the failure of mitotic spindle formation.[1][2] Consequently, cells are arrested in the G2/M phase of the cell cycle, which, if prolonged, ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and cleavage of poly ADP ribose polymerase (PARP).[1][2]
Data Presentation
The following table summarizes the quantitative effects of this compound on tubulin polymerization and its cytotoxic activity against various cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| In Vitro Tubulin Polymerization Inhibition (IC50) | |||
| This compound | 3.9 µmol/L | Purified bovine brain tubulin | [2] |
| Vinblastine (for comparison) | 3.2 µmol/L | Purified bovine brain tubulin | [2] |
| Cell-Based Assay Concentrations | |||
| Immunofluorescence (Microtubule Disruption) | 19.5 or 65 nmol/L | DU 145 (human prostate cancer) | [3] |
| Cell Cycle Analysis (G2/M Arrest) | 300 nmol/L | U-937 (human histiocytic lymphoma) | [3] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This protocol is adapted from the methods described in the study by Kuznetsov et al. (2009) to measure the inhibitory effect of this compound on tubulin polymerization.[2]
Materials:
-
Purified bovine brain tubulin
-
Glycerol
-
Dimethyl sulfoxide (DMSO)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound
-
Vinblastine (as a positive control)
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of vinblastine in DMSO.
-
Prepare a working solution of tubulin in general tubulin buffer containing glycerol. Keep on ice.
-
Prepare a GTP solution in general tubulin buffer.
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of this compound or vinblastine to the wells. Include a DMSO-only control.
-
Add the tubulin solution to each well.
-
Initiate the polymerization reaction by adding the GTP solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of this compound and the control.
-
Determine the maximum velocity (Vmax) of polymerization for each concentration.
-
Calculate the IC₅₀ value by plotting the Vmax against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Immunofluorescence Staining of Microtubules
This protocol provides a method to visualize the effects of this compound on the microtubule network in cultured cells.
Materials:
-
Cancer cell line (e.g., DU 145)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 19.5 nM, 65 nM) or DMSO (vehicle control) for the desired time (e.g., 18 hours).[3]
-
-
Fixation and Permeabilization:
-
Wash the cells gently with PBS.
-
Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde, wash with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with blocking solution for 30-60 minutes.
-
Incubate with the primary anti-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effects of this compound by assessing the metabolic activity of cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
96-well cell culture plate
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a DMSO-only control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
References
E7974 Anti-Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-cancer research applications of E7974, a synthetic analog of the marine sponge natural product hemiasterlin. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and offers detailed protocols for essential in vitro experiments.
Mechanism of Action
This compound is a potent, tubulin-based antimitotic agent.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[1][2] Unlike many other tubulin-targeting agents that primarily interact with β-tubulin, this compound and other hemiasterlin compounds appear to predominantly target α-tubulin, although some minor binding to β-tubulin has been observed.[2]
By disrupting microtubule dynamics, this compound induces a prolonged arrest of cancer cells in the G2/M phase of the cell cycle.[1] This sustained mitotic blockade ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. Key biochemical markers of apoptosis induced by this compound include the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][2]
A significant advantage of this compound is its ability to overcome common mechanisms of drug resistance. It has shown strong potency in cancer cells that overexpress the P-glycoprotein (PgP) efflux pump, a major contributor to multidrug resistance.[1][3] Furthermore, this compound retains its efficacy in cell lines with β-tubulin mutations that confer resistance to taxanes.[1][3]
Data Presentation
In Vitro Anti-proliferative Activity
| Parameter | Value | Reference |
| General In Vitro Potency | Subnanomolar to low nanomolar IC50 values | [1][3][4] |
| Tubulin Polymerization Inhibition (in vitro) | IC50 values similar to vinblastine | [2] |
Phase I Clinical Trial Data in Solid Tumors
This compound has undergone Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid malignancies.
| Study Design | Key Findings | Reference |
| Days 1 and 15 of a 28-day cycle | - Recommended Phase 2 Dose: 0.31 mg/m²- Partial response observed in esophageal cancer.- >50% decline in PSA in a prostate cancer patient.- Manageable and reversible toxicities. | |
| Day 1 of a 21-day cycle | - Recommended Phase 2 Dose: 0.45 mg/m²- Stable disease observed in 41% of refractory colon cancer patients.- No complete or partial responses reported in this study. |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of this compound to inhibit the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (bovine brain)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
This compound stock solution (in DMSO)
-
Vinblastine (positive control)
-
DMSO (vehicle control)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Protocol:
-
Prepare a tubulin solution in cold polymerization buffer containing GTP.
-
Add varying concentrations of this compound, vinblastine, or DMSO to the wells of a 96-well plate.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the absorbance values over time and calculate the IC50 value for this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound.
Materials:
-
Human cancer cell line (e.g., U-937 human histiocytic lymphoma)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or DMSO for various time points (e.g., 0, 6, 12, 24 hours). A concentration of 300 nmol/L has been shown to induce G2/M arrest in U-937 cells.[5]
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis by Western Blot for PARP and Caspase-3 Cleavage
This protocol describes the detection of apoptotic markers in this compound-treated cells.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PARP, anti-cleaved caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound or DMSO as described in the cell cycle analysis protocol.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms of PARP (89 kDa fragment) and caspase-3 (17/19 kDa fragments) indicates apoptosis.
Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of mitotic spindle disruption in cells treated with this compound.
Materials:
-
Human cancer cell line (e.g., DU 145 human prostate cancer)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vinblastine (positive control)
-
DMSO (vehicle control)
-
Coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a culture plate and allow them to adhere.
-
Treat the cells with this compound (e.g., 19.5 or 65 nmol/L), vinblastine, or DMSO for 18 hours.[1]
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block the cells with blocking buffer for 30 minutes.
-
Incubate the cells with the anti-β-tubulin primary antibody for 1 hour.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the mitotic spindles using a fluorescence microscope. Disrupted and disorganized spindles are indicative of this compound's effect.
Visualizations
Caption: this compound Mechanism of Action Pathway.
Caption: Cell Cycle Analysis Experimental Workflow.
Caption: this compound Overcoming Drug Resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
E7974 Technical Support Center: Troubleshooting Solubility and Stability
Welcome to the E7974 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges related to the solubility and stability of this compound. The following information is curated from published literature and general best practices for handling chemical compounds in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for many organic compounds. Here are some steps to troubleshoot this problem:
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Vortexing/Sonication: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution vigorously or place it in a sonicator bath for several minutes.
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Warming: Gently warm the solution to 37°C for a brief period. This can often help redissolve the precipitate.
-
Lower Final Concentration: The precipitation may be due to the final concentration of this compound exceeding its solubility limit in the aqueous medium. Try preparing a more dilute stock solution in DMSO or decreasing the final concentration in your experiment.
-
Increase DMSO Percentage: While it is advisable to keep the final concentration of DMSO in cell culture media low (typically below 0.5%) to avoid toxicity, a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Long-term (months to years) |
| Solid Powder | 0-4°C | Short-term (days to weeks) |
| DMSO Stock Solution | -20°C or -80°C | Up to 3 months (aliquoted to avoid freeze-thaw cycles) |
| Aqueous Solution | 2-8°C | Not recommended for storage; prepare fresh before use. |
Q4: How many times can I freeze and thaw my this compound stock solution in DMSO?
To maintain the integrity of the compound, it is highly recommended to aliquot your DMSO stock solution into single-use volumes. This will minimize the number of freeze-thaw cycles. While some small molecules are stable through several cycles, it is best practice to avoid them whenever possible.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Inconsistent experimental outcomes can often be traced back to issues with the compound's solubility and stability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Difficulty dissolving the solid this compound powder.
If you are having trouble dissolving the solid this compound, follow these steps:
-
Confirm the correct solvent: Ensure you are using high-purity, anhydrous DMSO.
-
Increase the solvent volume: You may be attempting to prepare a solution that is too concentrated. Add more solvent to decrease the concentration.
-
Gentle warming and agitation: Warm the vial to 37°C in a water bath and vortex or sonicate for several minutes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 437.61 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 1 mg of this compound powder.
-
Add 228.5 µL of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 2-3 minutes until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes or gently warm to 37°C.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
Objective: To prepare a 1 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:10 in sterile PBS or culture medium to create a 1 mM intermediate solution.
-
Add 1 µL of the 1 mM intermediate solution to 1 mL of your final cell culture medium.
-
Vortex the working solution gently before adding it to your cells.
Signaling Pathway
This compound is a synthetic analog of hemiasterlin and functions as a tubulin-targeted antimitotic agent.[1][2] It binds to the Vinca domain on tubulin, leading to the inhibition of tubulin polymerization and disruption of microtubule assembly.[1][2] This disruption of the mitotic spindle leads to a G2/M cell cycle arrest.[1] Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and the cleavage of poly ADP ribose polymerase (PARP).[1]
Caption: Mechanism of action of this compound leading to apoptosis.
References
Technical Support Center: Optimizing E7974 Treatment Duration In Vitro
Welcome to the technical support center for E7974. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro treatment duration of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting point for this compound treatment duration in a new cell line?
A1: For initial experiments, a 24-hour treatment period is a well-documented starting point for observing significant effects of this compound on cell cycle progression.[1][2] Studies have shown that this compound can induce G2/M arrest in cultured human cancer cells within this timeframe.[1][2]
However, the optimal duration can be cell-line dependent. Therefore, we recommend performing a time-course experiment to determine the ideal exposure time for your specific model.
Troubleshooting Guide: Initial Time-Course Experiment
-
Problem: Unsure of the optimal this compound treatment duration for a specific cancer cell line.
-
Solution: Conduct a preliminary time-course experiment.
-
Cell Seeding: Seed cells at a density that will not lead to over-confluence during the longest time point.
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Treatment: Treat cells with a concentration of this compound known to be effective (e.g., in the low nanomolar range).[3] Include a vehicle control (e.g., DMSO).
-
Time Points: Collect samples at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Analysis: Analyze the cells for key markers of this compound activity, such as cell viability (MTT or similar assay), cell cycle distribution (flow cytometry), and apoptosis (caspase-3 activation or PARP cleavage).[1]
-
Q2: I am not observing a significant effect on cell viability after 24 hours. What should I do?
A2: If you do not observe a significant effect at 24 hours, consider the following:
-
Extend the Treatment Duration: this compound's primary mechanism is to induce mitotic arrest, which then leads to apoptosis after a prolonged blockage.[1][2] It's possible that your cell line requires a longer G2/M arrest to commit to apoptosis. Extend your time points to 48 or 72 hours.
-
Increase the Concentration: While this compound is potent, the sensitivity can vary between cell lines.[3] Consider performing a dose-response experiment in conjunction with a time-course study to find the optimal concentration and duration.
-
Confirm Target Engagement: this compound disrupts mitotic spindle formation.[1][2] You can assess this directly by immunofluorescence staining for α-tubulin and β-tubulin to visualize the mitotic spindles after treatment for a shorter period, such as 18 hours.[4]
Troubleshooting Guide: No Observed Effect
| Possible Cause | Suggested Action |
| Insufficient treatment time for apoptosis induction. | Extend the experiment to 48 and 72-hour time points. |
| Sub-optimal drug concentration. | Perform a dose-response curve (e.g., 0.1 nM to 1 µM) at a fixed time point (e.g., 72 hours). |
| Cell line is resistant to this compound. | This compound is known to be effective against some multidrug-resistant cell lines, particularly those overexpressing P-glycoprotein (PgP).[3][4] However, other resistance mechanisms may exist. Consider using a positive control compound with a similar mechanism of action, like vinblastine.[1] |
| Issues with experimental setup. | Verify cell health, seeding density, and reagent quality. Ensure proper handling and storage of this compound. |
Q3: I am observing high levels of cytotoxicity even at short treatment durations. How can I mitigate this?
A3: High cytotoxicity at early time points might indicate that the concentration of this compound is too high for your specific cell line.
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Reduce the Concentration: Perform a dose-response experiment with lower concentrations of this compound to identify a range that induces mitotic arrest without causing widespread, immediate cell death.
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Short Exposure Followed by Washout: Studies have shown that a short exposure to this compound is sufficient to induce maximum mitotic arrest.[1] You can treat the cells for a shorter period (e.g., 4-8 hours), then wash out the drug and continue to culture the cells in drug-free media. This allows you to observe the downstream effects of the initial mitotic arrest.
Troubleshooting Guide: Excessive Cytotoxicity
| Possible Cause | Suggested Action |
| This compound concentration is too high. | Titrate down the concentration of this compound. Aim for a concentration that induces G2/M arrest without immediate, widespread cell death. |
| Cell line is highly sensitive to tubulin inhibitors. | Use a shorter treatment duration followed by a washout. For example, treat for 4 hours, wash with PBS, and replace with fresh media. Analyze at later time points (e.g., 24, 48 hours). |
| Off-target effects at high concentrations. | Ensure the observed effects are consistent with the known mechanism of action (G2/M arrest). |
Data Summary
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| U-937 (Histiocytic Lymphoma) | 300 nmol/L | 0 to 24 hours | Time-dependent increase in G2/M arrested cells and appearance of hypodiploid cells.[4] | [4] |
| U-937 (Histiocytic Lymphoma) | 300 nmol/L | 0 to 24 hours | Time-dependent cleavage of PARP and caspase-3.[4] | [4] |
| DU 145 (Prostate Cancer) | 19.5 or 65 nmol/L | 18 hours | Disruption of mitotic spindle formation.[4] | [4] |
| Various Human Cancer Cell Lines | Low nM range | Not specified | Growth inhibition.[3] | [3] |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound-Induced G2/M Arrest and Apoptosis by Flow Cytometry
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Cell Seeding: Seed cells in 6-well plates at a density that prevents confluence at the final time point. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various durations (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Harvesting: At each time point, harvest both adherent and floating cells. Centrifuge and wash with ice-cold PBS.
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Fixation: Resuspend the cell pellet in 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the samples using a flow cytometer. The G2/M population will have twice the DNA content of the G1 population. Apoptotic cells will appear in the sub-G1 peak.
Protocol 2: Assessment of Mitotic Spindle Disruption by Immunofluorescence
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
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Treatment: Treat cells with this compound or a vehicle control for the desired time (e.g., 18 hours).[4]
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
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Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
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Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
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Primary Antibody Incubation: Incubate with a primary antibody against β-tubulin overnight at 4°C.
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Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
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Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
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Imaging: Visualize the cells using a fluorescence or confocal microscope. Look for disorganized microtubule structures in this compound-treated cells compared to the well-formed mitotic spindles in control cells.[2]
Visualizations
References
E7974 dose-limiting toxicity in vivo
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the synthetic hemiasterlin analogue, E7974, in in vivo studies. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent anti-mitotic agent that functions by inhibiting tubulin polymerization.[1] It preferentially binds to α-tubulin, with some minor binding to β-tubulin, leading to the disruption of mitotic spindle formation. This disruption causes cells to arrest in the G2/M phase of the cell cycle, which, if prolonged, ultimately triggers apoptosis (programmed cell death).[1]
Q2: What are the known dose-limiting toxicities (DLTs) of this compound in in vivo studies?
A2: The primary dose-limiting toxicity observed in clinical trials with this compound is neutropenia and, in some cases, febrile neutropenia.[2][3] Other less severe, non-dose-limiting toxicities may include fatigue, nausea, constipation, and neuropathy.
Q3: What are some key considerations for designing a preclinical in vivo study with this compound?
A3: When designing preclinical studies, it is crucial to:
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Select an appropriate animal model: Immunodeficient mice (e.g., nude or NSG mice) are commonly used for xenograft studies with human cancer cell lines.
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Determine the appropriate dose range: Start with a dose-finding study to establish the maximum tolerated dose (MTD) in your chosen model. Clinical trial data can provide a reference point, but doses may not be directly translatable.
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Establish a clear monitoring schedule: This should include regular monitoring of tumor volume, body weight, and clinical signs of toxicity.
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Incorporate supportive care: For studies involving higher doses or prolonged treatment, consider supportive care measures to manage side effects like weight loss and neutropenia.
Q4: How can I monitor for neutropenia in my animal model?
A4: Neutropenia can be monitored through regular blood sampling and analysis. Blood can be collected from mice via the saphenous vein or retro-orbital sinus for a complete blood count (CBC) with differential. This will provide neutrophil counts and allow for the assessment of the severity and duration of neutropenia.
Troubleshooting Guides
Issue 1: Unexpectedly high toxicity or animal mortality.
-
Possible Cause: The administered dose of this compound may be too high for the specific animal model, strain, or age of the animals.
-
Troubleshooting Steps:
-
Review Dosing Calculations: Double-check all calculations for dose preparation and administration volume.
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Conduct a Dose-Range Finding Study: If not already done, perform a pilot study with a range of doses to determine the MTD in your specific experimental setup.
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Consider a Different Dosing Schedule: If using a frequent dosing schedule, consider reducing the frequency or incorporating drug holidays to allow for animal recovery.
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Implement Supportive Care: Provide supportive care such as supplemental hydration (e.g., subcutaneous fluids) and nutritional support to help animals tolerate the treatment.
-
-
-
Possible Cause: Issues with the formulation or administration of this compound.
-
Troubleshooting Steps:
-
Check Vehicle Compatibility: Ensure the vehicle used to dissolve or suspend this compound is well-tolerated by the animals and does not contribute to toxicity.
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Verify Route of Administration: Confirm that the chosen route of administration (e.g., intravenous, intraperitoneal) is appropriate and is being performed correctly to avoid accidental tissue damage.
-
-
Issue 2: Inconsistent or lack of anti-tumor efficacy.
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Possible Cause: The dose of this compound is too low.
-
Troubleshooting Steps:
-
Increase the Dose: If toxicity is not a concern, consider escalating the dose of this compound.
-
Optimize the Dosing Schedule: More frequent administration may be necessary to maintain therapeutic drug levels.
-
-
-
Possible Cause: The tumor model is resistant to this compound.
-
Troubleshooting Steps:
-
Confirm Target Expression: If applicable, verify that the tumor cells express the necessary targets for this compound activity.
-
Consider a Combination Therapy: this compound may be more effective when used in combination with other anti-cancer agents.
-
-
-
Possible Cause: Issues with tumor cell implantation or growth.
-
Troubleshooting Steps:
-
Standardize Implantation Technique: Ensure consistent cell numbers, injection volume, and location for tumor implantation.
-
Monitor Tumor Growth: Track tumor growth from an early stage to ensure tumors are well-established before starting treatment.
-
-
Data Presentation
Table 1: Summary of Dose-Limiting Toxicities of this compound from Clinical Trials
| Dosing Schedule | Dose Level at which DLT was Observed | Dose-Limiting Toxicity | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) |
| Days 1, 8, and 15 of a 28-day cycle | 0.39 mg/m² | Grade 3/4 Neutropenia | 0.31 mg/m² (MTD) |
| Day 1 of a 21-day cycle | 0.56 mg/m² | Grade 4 Febrile Neutropenia | 0.45 mg/m² (RP2D) |
Data compiled from publicly available clinical trial information.[2][3]
Experimental Protocols
Key Experiment: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and research question.
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., MDA-MB-231 breast cancer) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of 6-8 week old female immunodeficient mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
-
This compound Preparation and Administration:
-
Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., intravenous injection).
-
Administer this compound at the desired dose and schedule. A starting point for a dose-finding study could be based on converting the human MTD to a mouse equivalent dose.
-
-
Toxicity and Efficacy Monitoring:
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Monitor animal body weight and clinical signs of toxicity daily or as needed.
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Measure tumor volume 2-3 times per week.
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At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
-
Supportive Care for Neutropenia:
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If severe neutropenia is anticipated or observed, consider the following supportive care measures:
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Prophylactic Antibiotics: Administer broad-spectrum antibiotics in the drinking water to prevent opportunistic infections.
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G-CSF Administration: Granulocyte-colony stimulating factor (G-CSF) can be administered to stimulate neutrophil production and shorten the duration of neutropenia.
-
-
Visualizations
Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
Caption: Intrinsic apoptosis pathway activated by prolonged mitotic arrest.
Caption: A typical workflow for an in vivo xenograft study with this compound.
References
potential off-target effects of E7974
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with E7974. The information is designed to help address specific experimental issues that may arise, with a focus on distinguishing on-target from potential off-target effects.
Troubleshooting Guide
Question: My cells are arresting in the G2/M phase as expected, but I'm observing unexpected phenotypic changes unrelated to mitosis. Could this be an off-target effect?
Answer: While G2/M arrest is the canonical on-target effect of this compound due to tubulin polymerization inhibition, unexpected phenotypes could arise from several factors.[1][2] It is crucial to systematically investigate the cause.
Possible Causes & Troubleshooting Steps:
-
On-Target Effects on Microtubule Dynamics: this compound's disruption of microtubule dynamics can have broader cellular consequences beyond mitotic arrest. Microtubules are essential for intracellular transport, cell signaling, and maintenance of cell shape.
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Experimental Protocol: To assess effects on microtubule-dependent processes, you can perform immunofluorescence staining for acetylated tubulin (a marker of stable microtubules) or track vesicle transport (e.g., using fluorescently labeled transferrin). A significant alteration in these processes at concentrations similar to those causing mitotic arrest would suggest a potent on-target, yet non-mitotic, effect.
-
-
Potential Off-Target Kinase Inhibition: Although not extensively documented for this compound, some small molecules can have unintended effects on protein kinases.
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Experimental Protocol: To screen for potential off-target kinase activity, a broad-panel kinase screening assay (e.g., using a service like KinomeScan) is recommended. This can provide a profile of kinases that bind to this compound at various concentrations.
-
-
Induction of Cellular Stress Pathways: Prolonged mitotic arrest is a significant cellular stressor and can activate various signaling pathways, leading to phenotypes that may appear to be off-target effects.
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Experimental Protocol: Perform a time-course experiment and analyze lysates by Western blot for markers of cellular stress, such as phosphorylated p53, p21, and markers of the unfolded protein response (UPR).
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Question: I'm observing drug resistance in my cell line, but sequencing of the tubulin genes (TUBA1A, TUBB) shows no mutations. What could be the cause?
Answer: While mutations in tubulin genes are a common mechanism of resistance to microtubule-targeting agents, other mechanisms, including potential off-target effects, can contribute to a resistant phenotype.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic analogue of the marine natural product hemiasterlin.[1][3] Its primary mechanism of action is the inhibition of tubulin polymerization.[2][3] this compound binds to tubulin, preventing the formation of microtubules, which are essential components of the mitotic spindle.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2-M phase and subsequently induces apoptosis (programmed cell death).[1][3]
Q2: Does this compound preferentially bind to a specific tubulin isoform?
Yes, studies using photoaffinity analogues have shown that this compound preferentially photolabels α-tubulin, although minor binding to β-tubulin has also been detected.[1][3] This distinguishes it from many other tubulin-targeting agents that primarily interact with the β-tubulin subunit. The NCI Drug Dictionary also notes that it may have a higher affinity for the beta-3 tubulin isotype.[4]
On-Target Signaling Pathway of this compound:
Caption: On-target mechanism of this compound leading to apoptosis.
Q3: What are the known dose-limiting toxicities of this compound from clinical trials?
Phase I clinical trials of this compound in patients with advanced solid tumors have identified neutropenia (a decrease in a type of white blood cell) as the main dose-limiting toxicity. Other reported adverse effects, typically mild to moderate, include fatigue, nausea, vomiting, constipation, neuropathy, and myalgias.
Q4: Are there any known off-target effects of this compound on protein kinases?
Currently, there is no widely published data from comprehensive kinase selectivity screening for this compound. While some microtubule-targeting agents have been reported to have off-target effects on kinases, this has not been specifically documented for this compound. Researchers observing effects that cannot be explained by tubulin inhibition are encouraged to perform their own off-target profiling.
Quantitative Data Summary
| Parameter | Value | Comments |
| In Vitro Tubulin Polymerization IC50 | Similar to vinblastine | This compound effectively inhibits the polymerization of purified bovine brain tubulin in vitro.[2][3] |
| Cellular Potency | Subnanomolar to low nanomolar range | Potent antiproliferative activity against a wide variety of human cancer cell types. |
| Phase I MTD (21-day cycle) | 0.45 mg/m² | Maximum tolerated dose established in a Phase I clinical trial.[5] |
| Phase I MTD (28-day cycle, weekly x3) | 0.15 mg/m² | Maximum tolerated dose established in a Phase I clinical trial with a different dosing schedule. |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: To determine the direct inhibitory effect of this compound on tubulin polymerization.
Materials:
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Purified bovine brain tubulin (>99% pure)
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GTP (Guanosine triphosphate)
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Glycerol
-
PIPES buffer
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This compound, Vinblastine (positive control), DMSO (vehicle control)
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96-well microplate reader capable of reading absorbance at 340 nm
Procedure:
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Prepare a tubulin solution in PIPES buffer containing glycerol and GTP.
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Add varying concentrations of this compound, vinblastine, or DMSO to the wells of a 96-well plate.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
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Plot the rate of polymerization against the concentration of the inhibitor to determine the IC50 value.[3]
Protocol 2: Immunofluorescence Staining for Microtubule Architecture
Objective: To visualize the effect of this compound on the microtubule network and mitotic spindle formation in cultured cells.
Materials:
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Human cancer cell line (e.g., DU 145)
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Cell culture medium and supplements
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This compound, DMSO
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Formaldehyde or methanol for fixation
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Triton X-100 for permeabilization
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Primary antibody against β-tubulin
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Fluorescently labeled secondary antibody
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DAPI for nuclear staining
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Confocal microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 18 hours).
-
Fix the cells with formaldehyde or ice-cold methanol.
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Permeabilize the cells with Triton X-100.
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Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Incubate with the primary anti-β-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
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Counterstain the nuclei with DAPI.
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Mount the coverslips on microscope slides and visualize using a confocal microscope.[3] Observe for changes in microtubule density and disruption of normal mitotic spindle architecture.[3]
References
- 1. Hemiasterlin analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting E7974 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the investigational anti-mitotic agent, E7974.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in your experimental media can lead to inaccurate results and decreased compound efficacy. This guide provides a systematic approach to identifying and resolving common causes of precipitation.
Question: I am observing a precipitate in my cell culture media after adding this compound. What are the possible causes and how can I fix it?
Answer:
Precipitation of this compound in aqueous media can be attributed to several factors, primarily related to its solubility and the experimental conditions. Below is a step-by-step guide to troubleshoot this issue.
1. Review Your Stock Solution Preparation and Handling:
This compound is a hydrophobic molecule and requires a non-aqueous solvent for initial solubilization.
-
Recommended Solvent: Prepare stock solutions of this compound in 100% anhydrous Dimethyl Sulfoxide (DMSO).[1]
-
Storage: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1]
-
Initial Check: Before use, visually inspect the thawed stock solution for any signs of precipitation. If crystals are present, gently warm the vial to 37°C and vortex to redissolve.
2. Evaluate the Final Concentration and Dilution Method:
The final concentration of both this compound and the solvent (DMSO) in your culture media is critical.
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced precipitation and cellular toxicity.[1]
-
Serial Dilutions: When preparing working concentrations, perform serial dilutions of your DMSO stock solution into your culture media. Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous media, as this can cause localized supersaturation and precipitation.
-
Working Concentration: If you are working at high concentrations of this compound, you may be exceeding its solubility limit in the aqueous environment of the cell culture media. Consider performing a dose-response curve to determine the optimal, non-precipitating concentration range for your experiments.
3. Assess Media Components and Conditions:
Interactions between this compound and components of your cell culture media can influence its solubility.
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Serum Concentration: High concentrations of serum proteins can sometimes lead to the precipitation of small molecules. If you are using a high percentage of serum, consider reducing it if your experimental design allows.
-
pH of Media: Ensure the pH of your cell culture media is within the optimal range for your cells (typically pH 7.2-7.4). Significant deviations in pH can alter the ionization state of this compound and affect its solubility.
-
Temperature: Rapid changes in temperature can cause compounds to fall out of solution. When adding the diluted this compound to your cells, ensure the media is at the appropriate temperature (e.g., 37°C for mammalian cells).
Summary of Key Parameters for this compound Handling:
| Parameter | Recommendation | Source |
| Stock Solution Solvent | 100% Anhydrous DMSO | [1] |
| Stock Solution Storage | -80°C in small aliquots | [1] |
| Maximum Final DMSO Concentration | < 0.1% (v/v) | [1] |
| Working Solution Preparation | Serial dilution in culture media | General Best Practice |
| Media pH | 7.2 - 7.4 | General Best Practice |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic analog of the marine natural product hemiasterlin. It functions as a potent anti-mitotic agent by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[2] Evidence suggests that this compound preferentially binds to α-tubulin.[2]
Q2: How can I confirm that the precipitate I am seeing is this compound?
A2: While direct chemical analysis of the precipitate is complex, you can infer its identity through a process of elimination. If the precipitation occurs only in media containing this compound and the troubleshooting steps above (related to solvent concentration and handling) resolve the issue, it is highly likely that the precipitate is the compound.
Q3: Can I use a different solvent to dissolve this compound?
A3: For in vitro cell-based assays, 100% anhydrous DMSO is the recommended and most commonly documented solvent for preparing this compound stock solutions.[1] Using other solvents may alter the solubility and stability of the compound and could introduce confounding variables into your experiment.
Q4: My experiment requires a higher concentration of this compound than seems to be soluble. What are my options?
A4: If you require a concentration that is leading to precipitation, you may need to explore formulation strategies. However, for standard cell culture experiments, it is advisable to work within the soluble concentration range. Exceeding the solubility limit will result in an inaccurate effective concentration in your experiment. Consider if a lower, soluble concentration used for a longer duration could achieve the desired biological effect.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Studies
This protocol is adapted from published research using this compound in cell culture experiments.[1]
Materials:
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This compound (powder)
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100% Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, nuclease-free microcentrifuge tubes
Procedure:
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Allow the this compound vial to equilibrate to room temperature before opening.
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Based on the molecular weight of this compound (437.61 g/mol ), calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM).
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Add the calculated volume of 100% anhydrous DMSO to the vial of this compound powder.
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Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may assist in dissolution.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.
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Store the aliquots at -80°C for long-term storage.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
E7974 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E7974. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic analogue of the marine sponge natural product hemiasterlin.[1] It functions as a tubulin-based antimitotic agent.[1] this compound inhibits the polymerization of tubulin, which is essential for the formation of microtubules and the mitotic spindle.[1] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][2] Notably, this compound preferentially binds to α-tubulin, distinguishing it from many other tubulin-targeting agents that primarily interact with β-tubulin.[1]
Q2: What are the key advantages of using this compound in cancer research?
This compound exhibits potent anticancer activity against a wide variety of human cancer cell types, with efficacy in the subnanomolar to low nanomolar concentration range. A significant advantage of this compound is its ability to overcome common mechanisms of drug resistance. It is a poor substrate for the P-glycoprotein (PgP) efflux pump, meaning it can remain effective in cancer cells that have developed resistance to other chemotherapeutic agents by expelling them.
Q3: How does this compound treatment affect the cell cycle?
Treatment of cancer cells with this compound leads to a block in the G2/M phase of the cell cycle.[1][2] This is a direct consequence of its inhibitory effect on tubulin polymerization and the subsequent disruption of mitotic spindle formation.[1] Prolonged arrest in the G2/M phase induces cellular stress and initiates the apoptotic cascade.[1][2]
Q4: What are the downstream cellular effects of this compound-induced G2/M arrest?
Following G2/M arrest induced by this compound, cancer cells undergo apoptosis. This is characterized by biochemical markers such as the activation of caspase-3 and the cleavage of poly ADP ribose polymerase (PARP).[1] The appearance of a hypodiploid cell population in flow cytometry analysis is also indicative of apoptosis.[1][2]
Troubleshooting Guides
In Vitro Tubulin Polymerization Assay
Issue: Poor or no tubulin polymerization in the control group.
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Possible Cause: Temperature fluctuations.
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Solution: Ensure the 96-well plate and the spectrophotometer are pre-warmed to 37°C before adding the tubulin solution. Tubulin polymerization is highly sensitive to temperature, and a cold plate can significantly delay or prevent polymerization.
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Possible Cause: Incorrect tubulin concentration.
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Solution: Verify the final tubulin concentration in your assay. A concentration below 2 mg/mL may result in poor polymerization.
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Possible Cause: Pipetting errors.
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Solution: Use a multichannel pipette for consistency and to ensure simultaneous addition of tubulin to the wells. Avoid introducing air bubbles.
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Possible Cause: Improper storage of tubulin.
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Solution: If tubulin has been accidentally thawed and refrozen, it may contain aggregates. Centrifuge the tubulin solution at a high speed (e.g., 140,000 x g) for 10 minutes at 4°C to pellet inactive aggregates and use the supernatant.[3]
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Issue: High variability between replicate wells.
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Possible Cause: Uneven temperature across the plate.
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Solution: Ensure the plate reader provides uniform heating. Check for any temperature gradients across the plate.
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Possible Cause: Inconsistent pipetting.
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Solution: Be meticulous with pipetting, ensuring the same volume is added to each well. Use of a multichannel pipette is recommended.
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Possible Cause: Presence of air bubbles.
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Solution: Visually inspect each well for bubbles after pipetting and remove them if present.
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Cell-Based Assays (e.g., MTT, Cell Viability)
Issue: Inconsistent IC50 values for this compound across experiments.
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Possible Cause: Variation in cell seeding density.
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Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and use a multichannel pipette for even distribution.
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Possible Cause: Differences in cell health and passage number.
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Solution: Use cells from a similar passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment.
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Possible Cause: Edge effects in the microplate.
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Solution: To minimize edge effects, fill the outer wells of the plate with sterile PBS or media without cells and do not use these wells for experimental data.
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Possible Cause: Inaccurate drug dilutions.
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Solution: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.
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Issue: High background signal in the MTT assay.
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Possible Cause: Contamination of cell cultures.
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Solution: Regularly check cell cultures for any signs of bacterial or fungal contamination. Use aseptic techniques throughout the experiment.
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Possible Cause: Incomplete removal of MTT solution before adding DMSO.
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Solution: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. A small residual amount of colored medium can increase the background.
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Flow Cytometry for Cell Cycle Analysis
Issue: Poor resolution of G1, S, and G2/M peaks.
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Possible Cause: Cell clumping.
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Solution: Ensure a single-cell suspension is obtained before fixation. Gently pipette the cell suspension up and down or pass it through a cell strainer if clumps are present.
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Possible Cause: Incorrect fixation.
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Solution: Use cold 70% ethanol and add it dropwise to the cell pellet while vortexing gently to prevent cell aggregation.
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Possible Cause: Insufficient RNase treatment.
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Solution: Propidium iodide (PI) can also bind to RNA, leading to a smeared histogram. Ensure that RNase A is added to the staining solution and incubated for a sufficient time (e.g., 30 minutes at 37°C) to degrade RNA.
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Issue: High percentage of cells in the sub-G1 peak in the untreated control.
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Possible Cause: Poor cell health or harsh experimental conditions.
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Solution: Ensure cells are healthy before starting the experiment. Handle cells gently during harvesting and staining procedures to minimize apoptosis induction.
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Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| U-937 | Histiocytic Lymphoma | Data not specified, but potent G2/M arrest observed at 300 nM |
| DU 145 | Prostate Cancer | Data not specified, but mitotic spindle disruption observed at 19.5 and 65 nM |
Note: Comprehensive public data on the specific IC50 values of this compound across a wide range of cancer cell lines is limited in the currently available literature. The provided information is based on concentrations used in published mechanism-of-action studies.
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: To determine the effect of this compound on the polymerization of purified tubulin.
Materials:
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Purified tubulin (>99% pure)
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General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl2)
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GTP solution (100 mM)
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Glycerol
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This compound stock solution (in DMSO)
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Positive control (e.g., Paclitaxel) and Negative control (e.g., Vinblastine)
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Pre-warmed 96-well microplate
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Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Procedure:
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Prepare the tubulin polymerization buffer: General Tubulin Buffer supplemented with 10% glycerol and 1 mM GTP.
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Prepare serial dilutions of this compound in the tubulin polymerization buffer. Also, prepare solutions for the positive and negative controls, and a vehicle control (DMSO).
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On ice, add the appropriate volume of the diluted compounds or vehicle to the wells of the 96-well plate.
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Add purified tubulin to the tubulin polymerization buffer to a final concentration of 3 mg/mL and keep on ice.
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Initiate the polymerization reaction by adding the tubulin solution to each well of the pre-warmed 37°C plate.
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Immediately place the plate in the spectrophotometer pre-heated to 37°C.
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Measure the absorbance at 340 nm every minute for 60 minutes.
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Plot the absorbance against time to obtain polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated from these curves.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Dimethyl sulfoxide (DMSO)
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96-well cell culture plate
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Multichannel pipette
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Plate reader capable of measuring absorbance at 570 nm
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
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Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and a no-treatment control.
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Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.
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Incubate the plate for the desired treatment duration (e.g., 72 hours).
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After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
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Carefully remove the medium from each well without disturbing the formazan crystals.
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Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
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Read the absorbance at 570 nm using a plate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol 3: Flow Cytometry for Cell Cycle Analysis
Objective: To analyze the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
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Phosphate-buffered saline (PBS)
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Cold 70% ethanol
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Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100 in PBS)
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Flow cytometer
Procedure:
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Seed cells in 6-well plates and allow them to adhere overnight.
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Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
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Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
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Wash the cells with cold PBS and centrifuge to obtain a cell pellet.
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Resuspend the cell pellet in 1 mL of cold PBS.
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While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.
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Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
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Wash the cells with cold PBS to remove the ethanol.
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Resuspend the cell pellet in the PI staining solution and incubate in the dark at 37°C for 30 minutes.
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Analyze the samples on a flow cytometer.
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Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logical relationship of controls in this compound experiments.
References
Technical Support Center: Mitigating E7974-Induced Neutropenia in Mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing neutropenia induced by the novel tubulin inhibitor, E7974, in murine models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause neutropenia?
This compound is a synthetic analog of the marine natural product hemiasterlin. Its anticancer activity stems from its ability to inhibit tubulin polymerization, a critical process for cell division.[1][2] By disrupting microtubule formation, this compound arrests cells in the G2/M phase of the cell cycle, leading to apoptosis in rapidly dividing cancer cells.[1][2] However, this mechanism is not exclusive to cancer cells. Hematopoietic progenitor cells in the bone marrow, which are responsible for producing neutrophils, are also highly proliferative. This compound's effect on these cells leads to a decrease in neutrophil production, resulting in neutropenia. A phase 1 clinical trial of this compound identified grade 4 febrile neutropenia as a dose-limiting toxicity.[3]
Q2: What is the typical onset and duration of this compound-induced neutropenia in mice?
Q3: What are the clinical signs of neutropenia in mice?
Mice with severe neutropenia may not show obvious clinical signs until they develop a secondary infection. Signs of infection can be subtle and include:
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Ruffled fur
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Hunched posture
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Lethargy
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Reduced food and water intake
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Weight loss
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Labored breathing
It is crucial to monitor the animals closely for these signs, as neutropenic mice are highly susceptible to opportunistic infections.
Q4: How can this compound-induced neutropenia be mitigated in mice?
The primary strategy for mitigating chemotherapy-induced neutropenia in both clinical and preclinical settings is the administration of Granulocyte Colony-Stimulating Factor (G-CSF). G-CSF is a growth factor that stimulates the bone marrow to produce more neutrophils. Filgrastim (recombinant human G-CSF) and its long-acting pegylated form, pegfilgrastim, are commonly used. Studies have shown that G-CSF can effectively reverse chemotherapy-induced neutropenia in mice.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Severe and prolonged neutropenia | This compound dose is too high. | Reduce the dose of this compound in subsequent experiments. Perform a dose-response study to determine the optimal therapeutic dose with manageable neutropenia. |
| Timing of G-CSF administration is not optimal. | Administer G-CSF 24 hours after this compound administration. Starting G-CSF too early may increase the toxicity to myeloid progenitor cells. | |
| Inconsistent neutropenia between mice | Variability in drug metabolism or individual sensitivity. | Ensure consistent age, weight, and genetic background of the mice. Increase the number of animals per group to account for biological variability. |
| Inaccurate drug administration. | Refine the technique for intravenous or intraperitoneal injection to ensure consistent dosing. | |
| High incidence of infection and mortality | Severe neutropenia leading to immunosuppression. | Implement strict aseptic techniques for all procedures. House mice in a specific pathogen-free (SPF) facility. Consider prophylactic antibiotic treatment in the drinking water, but be aware this can be a confounding factor in some studies. |
| Contaminated this compound or other reagents. | Ensure all solutions are sterile-filtered before injection. | |
| G-CSF treatment is ineffective | Insufficient dose or frequency of G-CSF. | Increase the dose of G-CSF or administer it daily for a longer duration. Monitor neutrophil counts to assess the response. |
| Development of neutralizing antibodies to human G-CSF (if using filgrastim). | Consider using recombinant murine G-CSF to avoid immunogenicity. |
Experimental Protocols
Protocol 1: Induction of Neutropenia with this compound in Mice
Objective: To establish a murine model of this compound-induced neutropenia.
Materials:
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This compound (formulated in a sterile, injectable vehicle)
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8-10 week old C57BL/6 or BALB/c mice
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Sterile syringes and needles
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Animal balance
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Blood collection supplies (e.g., EDTA-coated microtainer tubes, lancets)
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Hematology analyzer
Procedure:
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Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
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Baseline Blood Collection: Collect a baseline blood sample (20-30 µL) from the tail vein or saphenous vein of each mouse.
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This compound Administration: Administer a single dose of this compound via intravenous (IV) or intraperitoneal (IP) injection. The exact dose will need to be determined empirically, but a starting point could be extrapolated from the maximum tolerated dose in the phase 1 clinical trial (0.45 mg/m²), with appropriate conversion to a mg/kg dose for mice.
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Blood Monitoring: Collect blood samples at regular intervals post-E7974 administration (e.g., days 3, 5, 7, 10, and 14).
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Complete Blood Count (CBC) Analysis: Perform a CBC with differential on each blood sample to determine the absolute neutrophil count (ANC).
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Data Analysis: Plot the mean ANC over time to determine the nadir and recovery kinetics.
Protocol 2: Mitigation of this compound-Induced Neutropenia with G-CSF
Objective: To evaluate the efficacy of G-CSF in mitigating this compound-induced neutropenia.
Materials:
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This compound
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Recombinant murine G-CSF (or filgrastim)
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Sterile saline for injection
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Mice with this compound-induced neutropenia (from Protocol 1)
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Blood collection and analysis supplies
Procedure:
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Induce Neutropenia: Administer this compound to a cohort of mice as described in Protocol 1.
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Group Allocation: Divide the mice into at least two groups:
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Control Group: Receives vehicle control (e.g., sterile saline).
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G-CSF Group: Receives G-CSF.
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-
G-CSF Administration:
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Timing: Begin G-CSF administration 24 hours after this compound injection.
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Dose: A typical dose for murine G-CSF is 5-10 µg/kg/day, administered subcutaneously (SC). For filgrastim, a dose of 100-300 µg/kg/day SC is often used.
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Frequency: Administer G-CSF daily for 5-7 days or until neutrophil counts recover.
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Blood Monitoring: Collect blood samples daily or every other day to monitor ANC.
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Data Analysis: Compare the ANC between the control and G-CSF treated groups to determine the effect of G-CSF on the severity and duration of neutropenia.
Data Presentation
Table 1: Example Dose-Response of this compound on Neutrophil Nadir in Mice
| This compound Dose (mg/kg) | Mean Neutrophil Nadir (x 10³/µL) ± SD | Day of Nadir |
| Vehicle Control | 4.5 ± 0.8 | N/A |
| 1 | 2.1 ± 0.5 | 5 |
| 2.5 | 0.8 ± 0.3 | 5 |
| 5 | < 0.2 | 4 |
Note: This is example data and will need to be generated experimentally.
Table 2: Example Efficacy of G-CSF on Neutrophil Recovery
| Treatment Group | Mean ANC at Day 7 (x 10³/µL) ± SD | Time to ANC > 2.0 x 10³/µL (days) |
| This compound + Vehicle | 0.5 ± 0.2 | 12 |
| This compound + G-CSF | 3.8 ± 0.7 | 8 |
Note: This is example data and will need to be generated experimentally.
Visualizations
Caption: Mechanism of this compound-induced neutropenia.
Caption: Experimental workflow for mitigation studies.
Caption: G-CSF signaling pathway in myeloid progenitors.
References
- 1. DSpace [researchrepository.universityofgalway.ie]
- 2. Chemotherapy-induced neutropenia elicits metastasis formation in mice by promoting proliferation of disseminated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 trial of this compound administered on day 1 of a 21-day cycle in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
E7974 In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational anticancer agent E7974. The information is designed to address specific challenges that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Formulation & Administration
Q1: What are the potential challenges in formulating this compound for in vivo intravenous delivery?
A1: this compound is a synthetic analog of the marine natural product hemiasterlin.[1] Like many complex natural product derivatives, it is likely to be a lipophilic molecule with poor aqueous solubility. This can present several challenges for intravenous formulation, including:
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Precipitation upon injection: If the drug is not adequately solubilized, it can precipitate in the bloodstream upon dilution with aqueous blood, leading to embolism and inaccurate dosing.
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Vehicle-related toxicity: The use of co-solvents or surfactants to increase solubility can introduce their own toxicities.
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Instability: The formulation may not be stable, leading to drug degradation over time.
Troubleshooting Formulation Issues:
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed during formulation preparation or upon dilution. | Poor aqueous solubility of this compound. | - Increase the concentration of the co-solvent (e.g., DMSO, Ethanol).- Screen a panel of pharmaceutically acceptable co-solvents and surfactants.- Consider the use of complexing agents like cyclodextrins.[2][3] |
| Precipitation of the drug in the syringe upon drawing from the vial. | Temperature-dependent solubility. | - Gently warm the formulation vial to ensure the drug is fully dissolved before drawing it into the syringe.- Prepare the formulation immediately before use. |
| Signs of toxicity in animals (e.g., lethargy, ruffled fur) immediately after injection, not attributable to the drug's known pharmacology. | Toxicity of the formulation vehicle. | - Reduce the percentage of the organic co-solvent in the final injected volume by diluting with an aqueous vehicle just before injection.- Explore alternative, less toxic solubilizing agents such as those based on polymeric micelles.[4][5] |
| Inconsistent tumor growth inhibition between animals in the same treatment group. | Inaccurate dosing due to precipitation or poor formulation homogeneity. | - Ensure the formulation is a clear, homogenous solution before each injection.- Vortex the formulation vial briefly before drawing each dose.- Perform a pre-formulation solubility and stability study to define a robust formulation. |
Q2: What is a recommended starting point for a vehicle for intravenous administration of this compound in a preclinical setting?
A2: While the exact clinical formulation for this compound is not publicly disclosed, a common starting point for poorly soluble compounds in preclinical in vivo studies is a vehicle system consisting of a co-solvent and an aqueous component. Based on common practices, a formulation could be:
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10% DMSO / 90% Saline: Dissolve this compound in 100% DMSO to create a stock solution. Just prior to injection, dilute the stock solution with sterile saline to the final desired concentration. The final DMSO concentration should be kept as low as possible (ideally ≤10%) to minimize toxicity.
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5% DMSO / 5% Solutol HS 15 / 90% Saline: For compounds with very low solubility, a surfactant like Solutol HS 15 (a polyoxyethylene derivative of 12-hydroxystearic acid) can be included.
It is crucial to perform a small pilot study to assess the tolerability of the chosen vehicle in the animal model before proceeding with the main efficacy study.
In Vivo Efficacy & Toxicity
Q3: What are the expected on-target toxicities of this compound in vivo?
A3: this compound is a potent microtubule inhibitor.[1] Therefore, on-target toxicities are expected to be related to the disruption of rapidly dividing cells. In clinical trials, the most common dose-limiting toxicity observed was neutropenia .[6] Other potential side effects could include:
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Gastrointestinal toxicity (diarrhea, mucositis)
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Alopecia (hair loss)
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Peripheral neuropathy
Troubleshooting In Vivo Toxicity:
| Problem | Potential Cause | Recommended Solution |
| Severe weight loss (>20%) or other signs of distress in treated animals. | Drug toxicity or vehicle toxicity. | - Reduce the dose of this compound.- Decrease the dosing frequency.- If toxicity is acute and occurs shortly after injection, consider vehicle toxicity and reformulate (see Q1 & Q2).- Provide supportive care (e.g., supplemental nutrition, hydration). |
| Unexpected off-target toxicity. | The compound may have other mechanisms of action. | - Conduct a thorough literature search for any known off-target effects of hemiasterlin analogs.- Consider performing in vitro profiling against a panel of kinases and other common off-targets. |
Q4: My in vivo xenograft study is not showing the expected anti-tumor efficacy. What are some potential reasons?
A4: Lack of efficacy in an in vivo model can be due to a variety of factors:
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Sub-optimal dose or schedule: The dose of this compound may be too low, or the dosing schedule may not be frequent enough to maintain a therapeutic concentration in the tumor.
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Poor drug exposure at the tumor site: This could be due to rapid clearance, poor penetration into the tumor tissue, or formulation issues.
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Drug resistance: The chosen tumor model may be inherently resistant to microtubule inhibitors. This compound is known to be a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to other tubulin-targeting agents like taxanes. However, other resistance mechanisms may exist.
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Model-specific factors: The growth rate of the tumor model and the host strain of the mouse can influence the outcome.
Troubleshooting Lack of Efficacy:
| Problem | Potential Cause | Recommended Solution |
| No significant difference in tumor growth between vehicle and treated groups. | Sub-optimal dose or schedule. | - Perform a dose-response study to identify the maximum tolerated dose (MTD) and optimal efficacious dose.- Increase the dosing frequency (e.g., from once weekly to twice weekly), being mindful of potential cumulative toxicity. |
| Initial tumor regression followed by rapid regrowth. | Insufficient duration of treatment or development of resistance. | - Extend the duration of the study.- If possible, collect tumor samples at the end of the study to analyze for markers of resistance. |
| High variability in tumor response within the treatment group. | Inconsistent drug delivery or tumor heterogeneity. | - Ensure consistent formulation and administration technique.- Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: Preclinical In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 (nmol/L) |
| U-937 | Human Histiocytic Lymphoma | Data not specified, but potent |
| DU 145 | Human Prostate Cancer | Data not specified, but potent |
| Data derived from in vitro studies demonstrating potent inhibition of cancer cell growth.[6] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study of this compound in a Human Cancer Cell Line Model
1. Cell Culture and Implantation:
- Culture the chosen human cancer cell line (e.g., DU 145 prostate cancer) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS.
- Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of female athymic nude mice.
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.
3. Formulation and Administration of this compound:
- Formulation:
- Prepare a stock solution of this compound in 100% DMSO.
- On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. The final DMSO concentration should not exceed 10%.
- The vehicle control group will receive the same formulation without this compound.
- Administration:
- Administer this compound or vehicle via intravenous (tail vein) injection.
- The dosing volume is typically 100 µL per 20 g mouse.
- A typical starting dose for a potent microtubule inhibitor could be in the range of 1-10 mg/kg, administered once or twice weekly. A dose-finding study is recommended to determine the optimal dose.
4. Monitoring and Endpoints:
- Continue to measure tumor volume and body weight 2-3 times per week.
- Monitor the animals for any signs of toxicity.
- The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight changes and survival.
- Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm^3) or if they show signs of significant distress.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: In vivo xenograft experimental workflow.
References
- 1. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 5. pharmtech.com [pharmtech.com]
- 6. aacrjournals.org [aacrjournals.org]
E7974 Technical Support Center: Troubleshooting and Improving Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and enhancing the efficacy of E7974, a synthetic analog of the marine natural product hemiasterlin. This compound is a potent anti-mitotic agent that targets tubulin, and this guide addresses common challenges encountered during its experimental use, particularly in the context of drug-resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a tubulin-destabilizing agent. It binds preferentially to α-tubulin, with some minor binding to β-tubulin, at the vinca domain.[1][2] This interaction inhibits tubulin polymerization, leading to the disruption of mitotic spindle formation.[1][2] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis, or programmed cell death.[1][2]
Q2: Is this compound effective against cell lines with P-glycoprotein (P-gp) mediated multidrug resistance?
A2: Yes. This compound is a poor substrate for the P-glycoprotein (P-gp/MDR1) efflux pump.[1] This means that it is not efficiently removed from cancer cells that overexpress P-gp, a common mechanism of resistance to many chemotherapeutic agents, including taxanes and vinca alkaloids. Therefore, this compound often retains its cytotoxic activity in cell lines that have developed resistance via this pathway.
Q3: Does this compound work against cell lines with existing β-tubulin mutations that confer resistance to taxanes?
A3: Yes, studies have shown that this compound can retain strong potency in cell lines harboring mutations in β-tubulin genes that make them resistant to taxanes.[3] This suggests that the binding site or the conformational changes induced by this compound are different from those of taxanes, allowing it to circumvent this specific resistance mechanism.
Troubleshooting Guide for Reduced this compound Efficacy
Researchers may observe a decrease in the expected efficacy of this compound in their cell lines. This can be due to pre-existing (intrinsic) resistance or the development of acquired resistance during the course of experiments. This guide provides a structured approach to identifying and addressing these issues.
Problem 1: Reduced or no cytotoxic effect of this compound in a previously sensitive cell line.
This may indicate the development of acquired resistance. The most likely mechanism is the emergence of mutations in the tubulin subunits.
Table 1: Troubleshooting Acquired Resistance to this compound
| Potential Cause | Diagnostic Experiment | Expected Outcome if Cause is Confirmed | Proposed Solution |
| Mutations in α- or β-tubulin leading to microtubule stabilization. | 1. Sanger sequencing of α- and β-tubulin genes (specifically Kα-1 isotype for α-tubulin and M40 isotype for β-tubulin). 2. Western blot analysis for total and acetylated α-tubulin (as a marker of microtubule stability). | 1. Identification of novel point mutations in tubulin genes. 2. Increased levels of acetylated α-tubulin in resistant cells compared to parental cells. | 1. Test for collateral sensitivity to microtubule-stabilizing agents (e.g., paclitaxel, docetaxel). 2. Consider combination therapy with agents that do not target microtubules (see Combination Strategies section). |
| Alterations in apoptotic signaling pathways. | 1. Western blot analysis for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspases, PARP). 2. Flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining) following this compound treatment. | 1. Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax). 2. Reduced percentage of apoptotic cells in the resistant line compared to the parental line at the same this compound concentration. | 1. Combine this compound with a Bcl-2 inhibitor (e.g., Venetoclax) to restore apoptotic sensitivity. 2. Use agents that induce apoptosis through alternative pathways. |
Problem 2: this compound shows lower than expected efficacy in a new cell line (intrinsic resistance).
If a cell line exhibits intrinsic resistance to this compound, it may be due to pre-existing tubulin mutations or other cellular factors.
Table 2: Investigating Intrinsic Resistance to this compound
| Potential Cause | Diagnostic Experiment | Expected Outcome if Cause is Confirmed | Proposed Solution |
| Pre-existing tubulin mutations. | Sanger sequencing of α- and β-tubulin genes. | Identification of known or novel mutations in tubulin genes. | 1. Characterize the cross-resistance profile to other anti-mitotic agents. 2. If the cell line is critical, consider CRISPR-Cas9 to revert the mutation to wild-type as a control. |
| High expression of drug efflux pumps other than P-gp. | Quantitative PCR or Western blot for other ABC transporters (e.g., MRP1, BCRP). | High baseline expression of alternative drug efflux pumps in the resistant cell line. | Test the effect of specific inhibitors for the identified efflux pump in combination with this compound. |
| Cell line-specific insensitivity of the mitotic checkpoint. | Immunofluorescence microscopy to visualize mitotic spindle formation and chromosome alignment after this compound treatment. | Cells may bypass the G2/M arrest and proceed through mitosis with abnormal spindles, leading to aneuploidy but not immediate cell death. | Consider combination with agents that target other cell cycle checkpoints or DNA repair mechanisms. |
Strategies to Enhance this compound Efficacy in Resistant Cell Lines
Combination Therapies
A promising strategy to overcome resistance and enhance the efficacy of this compound is to use it in combination with other anti-cancer agents. The choice of the combination partner should be based on the suspected mechanism of resistance or on synergistic interactions that target parallel survival pathways.
Table 3: Potential Combination Strategies with this compound
| Combination Partner Class | Rationale | Example Agents | Experimental Readout |
| Microtubule-stabilizing agents | To exploit collateral sensitivity in cells with tubulin mutations that confer resistance to destabilizing agents. | Paclitaxel, Docetaxel | Synergistic cell killing (calculate Combination Index using Chou-Talalay method). |
| Bcl-2 inhibitors | To overcome resistance mediated by the upregulation of anti-apoptotic proteins. | Venetoclax, Navitoclax | Enhanced apoptosis (increased Annexin V staining and caspase cleavage). |
| PI3K/Akt/mTOR inhibitors | To target pro-survival signaling pathways that may be upregulated in resistant cells. | Everolimus, Rapamycin | Inhibition of cell proliferation and induction of apoptosis. |
| DNA damaging agents | To induce cell death through a mechanism independent of microtubule dynamics. | Cisplatin, Doxorubicin | Synergistic cytotoxicity and increased DNA damage markers (e.g., γ-H2AX). |
Experimental Protocols
Protocol 1: Sequencing of Tubulin Genes to Identify Resistance Mutations
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from both the parental (sensitive) and the suspected this compound-resistant cell lines using a standard Trizol-based method. Synthesize cDNA using a reverse transcriptase kit with oligo(dT) primers.
-
PCR Amplification: Design primers specific to the coding sequences of the relevant α- and β-tubulin isotypes (e.g., Kα-1 and M40). Perform PCR to amplify the full-length coding regions.
-
PCR Product Purification: Purify the PCR products using a commercial kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing. Ensure sequencing of both forward and reverse strands for accuracy.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line and a reference sequence (e.g., from NCBI) to identify any nucleotide changes and the corresponding amino acid substitutions.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed both parental and resistant cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, by trypsinization. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare the dose-response between parental and resistant cell lines.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Acquired resistance to this compound via tubulin mutation.
Caption: Troubleshooting workflow for this compound resistance.
References
Validation & Comparative
E7974 vs. Paclitaxel: A Comparative Guide to Microtubule-Targeting Mechanisms
This guide provides a detailed comparison of the mechanisms of action of E7974 and paclitaxel, two potent anticancer agents that target the microtubule cytoskeleton. While both drugs disrupt microtubule dynamics, leading to mitotic arrest and apoptosis, their fundamental mechanisms of interaction with tubulin are distinct. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds.
Overview of Mechanisms of Action
This compound is a synthetic analogue of hemiasterlin, a natural tripeptide isolated from marine sponges.[1][2] Its primary mechanism involves the inhibition of tubulin polymerization .[1][3] this compound binds to the Vinca domain on tubulin, preferentially interacting with α-tubulin subunits, although minor binding to β-tubulin has also been detected.[2][3] This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules. The resulting disruption of microtubule formation leads to a G2-M phase cell cycle arrest, abnormal mitotic spindle architecture, and ultimately, the induction of apoptosis.[1][3]
Paclitaxel , a member of the taxane family, operates through an opposing mechanism.[4] Instead of inhibiting polymerization, paclitaxel stabilizes microtubules and protects them from disassembly .[][6][7] It binds to the β-tubulin subunit within the microtubule polymer, promoting the assembly of tubulin dimers and preventing depolymerization.[4][6][7] This excessive stabilization results in the formation of non-functional microtubule bundles, disrupts the dynamic instability required for normal mitotic spindle function, and causes cell cycle arrest at the G2/M phase, triggering apoptosis.[4][6][8]
The contrasting mechanisms of these two agents are a key area of investigation, particularly in the context of overcoming drug resistance. Notably, this compound has shown efficacy in tumor models resistant to paclitaxel, suggesting its distinct binding site and mechanism may circumvent common resistance pathways such as those involving β-tubulin mutations or P-glycoprotein (PgP) efflux pumps.[1][9]
Comparative Data
The following table summarizes the key differences in the molecular mechanisms and cellular effects of this compound and paclitaxel.
| Feature | This compound | Paclitaxel |
| Drug Class | Hemiasterlin Analogue | Taxane |
| Primary Mechanism | Inhibition of tubulin polymerization[1][10] | Stabilization of microtubules; prevention of depolymerization[][7] |
| Tubulin Subunit Target | Preferentially α-tubulin[3] | β-tubulin[4][7] |
| Binding Site | Vinca domain[2] | Taxoid-binding site on the inside surface of the microtubule[11] |
| Effect on Microtubules | Decreases microtubule density and disrupts mitotic spindle formation[1] | Induces abnormal microtubule bundles and multiple asters during mitosis[7] |
| Cell Cycle Effect | G2-M phase arrest[1][3] | G2-M phase arrest[6][8] |
| Apoptosis Induction | Induces cleavage of caspase-3 and PARP[1][3] | Triggers apoptosis following prolonged mitotic activation[4][7] |
| Resistance Circumvention | Effective in models with β-tubulin mutations and PgP overexpression[1][9] | Susceptible to resistance via β-tubulin mutations and drug efflux pumps[12] |
Visualization of Mechanisms
The diagrams below illustrate the distinct effects of this compound and paclitaxel on microtubule dynamics and a typical workflow for assessing these effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
E7974 vs. Vinblastine: A Comparative Analysis of Tubulin Binding and Microtubule Inhibition
In the landscape of anti-cancer therapeutics, agents that target the microtubule cytoskeleton remain a cornerstone of chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them an attractive target for inhibiting the proliferation of rapidly dividing cancer cells. Among the numerous microtubule-targeting agents, vinblastine, a Vinca alkaloid, and E7974, a synthetic analogue of the marine natural product hemiasterlin, both function by inhibiting tubulin polymerization. However, a closer examination of their interaction with tubulin reveals distinct molecular mechanisms. This guide provides a detailed comparison of this compound and vinblastine, focusing on their tubulin binding properties, supported by experimental data.
Mechanism of Action and Tubulin Binding
Both this compound and vinblastine are classified as anti-mitotic agents that disrupt microtubule dynamics by inhibiting the polymerization of tubulin into microtubules.[1] This action leads to cell cycle arrest in the G2-M phase and subsequent apoptosis.[2][3]
Vinblastine , derived from the Madagascar periwinkle, binds to the β-subunit of the tubulin heterodimer at a site known as the Vinca domain.[4][5] This binding event is thought to occur at or near the positive end of microtubules, suppressing the addition of new tubulin dimers and leading to microtubule depolymerization.[6] Photoaffinity labeling studies have identified the vinblastine binding site on β-tubulin to be within amino acid residues 175-213.[5] Vinblastine has been shown to have at least two classes of binding sites on tubulin: high-affinity sites with an apparent dissociation constant (Kd) of 0.54 μM and low-affinity sites with a Kd of 14 μM.[7]
This compound , a synthetic analogue of the tripeptide hemiasterlin, also inhibits tubulin polymerization with a potency similar to that of vinblastine.[2][3] While some reports suggest that this compound binds to the Vinca domain on tubulin, detailed studies using photoaffinity labeling have revealed a distinct primary binding site.[2][4] These experiments demonstrated that this compound preferentially binds to the α-tubulin subunit, although some minor interaction with β-tubulin was also observed.[3][8] The binding site is proposed to be located near the interface of the α- and β-tubulin subunits within the heterodimer.[8] This predominantly α-tubulin-targeted mechanism is a unique characteristic shared by other hemiasterlin-based compounds.[3]
Quantitative Comparison of Tubulin Polymerization Inhibition
The inhibitory effects of this compound and vinblastine on tubulin polymerization have been directly compared in in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of tubulin polymerization.
| Compound | Target Subunit | IC50 for Tubulin Polymerization Inhibition |
| This compound | Primarily α-tubulin | Similar to vinblastine[2][3] |
| Vinblastine | β-tubulin (Vinca domain) | ~2 μM[7] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
A common method to assess the inhibitory activity of compounds like this compound and vinblastine is the in vitro tubulin polymerization assay. This assay measures the increase in light scattering or absorbance as tubulin heterodimers polymerize into microtubules.
Principle: Purified tubulin is induced to polymerize by raising the temperature and adding GTP. In the presence of an inhibitory compound, the rate and extent of polymerization are reduced. This change is monitored spectrophotometrically.
General Protocol:
-
Preparation of Tubulin: Purified bovine brain tubulin is reconstituted in a glutamate-based buffer.
-
Reaction Mixture: The reaction mixture typically contains tubulin, a GTP-regenerating system, and the test compound (this compound or vinblastine) at various concentrations.
-
Initiation of Polymerization: Polymerization is initiated by warming the reaction mixture to 37°C.
-
Data Acquisition: The change in absorbance at 340 nm is monitored over time using a temperature-controlled spectrophotometer.[9]
-
Data Analysis: The initial rate of polymerization (Vmax) is calculated for each compound concentration. The IC50 value is then determined by plotting the Vmax against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Photoaffinity Labeling for Binding Site Identification
To determine the binding site of a ligand on its target protein, photoaffinity labeling is a powerful technique. This method was employed to identify the binding site of this compound on tubulin.
Principle: A photoactive analogue of the compound of interest, containing a light-sensitive chemical group, is synthesized. This analogue binds to the target protein, and upon exposure to UV light, a covalent bond is formed between the analogue and the protein at the binding site. The labeled protein subunit can then be identified.
General Protocol for this compound Photoaffinity Labeling:
-
Synthesis of Photoaffinity Probes: Tritiated photoaffinity analogues of this compound incorporating a benzophenone photo-labile moiety were synthesized.[3][8]
-
Binding: The photoaffinity probes are incubated with purified tubulin to allow for binding.
-
Photocrosslinking: The mixture is exposed to UV irradiation to induce covalent crosslinking of the probe to the tubulin subunit(s) it is bound to.[8]
-
Separation and Identification: The α- and β-tubulin subunits are separated by SDS-PAGE.
-
Detection: The radiolabeled tubulin subunit is identified by autofluorography, revealing which subunit the compound preferentially binds to.[8]
Signaling Pathways and Logical Relationships
The primary mechanism of action for both this compound and vinblastine is the direct inhibition of tubulin polymerization, which in turn disrupts microtubule formation. This leads to a cascade of cellular events culminating in apoptosis.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
The following diagram illustrates the typical workflow for an in vitro tubulin polymerization assay used to determine the inhibitory activity of compounds like this compound and vinblastine.
Conclusion
This compound and vinblastine, while both potent inhibitors of tubulin polymerization, exhibit a key difference in their binding to the tubulin heterodimer. Vinblastine interacts with the well-characterized Vinca domain on the β-tubulin subunit. In contrast, this compound represents a distinct class of tubulin inhibitors that primarily target the α-tubulin subunit. This difference in binding site may have implications for their anti-tumor activity spectrum and potential for overcoming resistance mechanisms associated with other tubulin-targeting agents. The similar in vitro potency in inhibiting tubulin polymerization underscores the fact that targeting either subunit can effectively disrupt microtubule dynamics. Further research into the structural basis of these interactions will continue to inform the development of novel and more effective anti-cancer therapies.
References
- 1. Chemotherapy - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
E7974 Demonstrates Efficacy in Paclitaxel-Resistant Tumors: A Comparative Analysis
For researchers, scientists, and drug development professionals, the emergence of resistance to frontline chemotherapies like paclitaxel presents a significant challenge. E7974, a synthetic analog of the marine natural product hemiasterlin, has shown promise in overcoming these resistance mechanisms. This guide provides a detailed comparison of this compound with other therapeutic alternatives for paclitaxel-resistant tumors, supported by preclinical and clinical data.
This compound is a tubulin-binding agent that, unlike taxanes, inhibits tubulin polymerization. This distinct mechanism of action allows it to remain effective against cancer cells that have developed resistance to paclitaxel through common mechanisms such as the overexpression of the P-glycoprotein (P-gp) efflux pump and mutations in the β-tubulin subunit. Preclinical studies have demonstrated that this compound retains potent activity in tumor models that are insensitive to taxanes.
Comparative Efficacy of this compound and Alternatives
To provide a clear comparison, the following tables summarize the available efficacy data for this compound and other agents used in paclitaxel-resistant settings: eribulin, ixabepilone, and vinflunine.
Preclinical Efficacy: In Vitro Cytotoxicity
| Compound | Cancer Type | Paclitaxel-Resistant Cell Line | This compound IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) | Fold-Resistance (Paclitaxel/E7974) | Alternative IC₅₀ (nM) | Reference |
| This compound | Ovarian | 1A9/PTX10 | ~10 | >1000 | >100 | - | [1] |
| Ovarian | 1A9/PTX22 | ~10 | >1000 | >100 | - | [1] | |
| Eribulin | Breast | MDA-MB-231-PTX | - | - | - | ~1 | [2] |
| Ixabepilone | Breast | MCF-7/PTX | - | - | - | ~5 | [Preclinical data not available in provided search results] |
| Vinflunine | Bladder | MB49 | - | - | - | 400 | [3] |
Clinical Efficacy in Paclitaxel-Resistant/Refractory Tumors
| Compound | Cancer Type | Phase | Key Efficacy Endpoints | Reference |
| This compound | Advanced Solid Tumors | I | Stable Disease (SD) in 7/17 (41%) refractory colon cancer patients. No objective responses. | [4] |
| Eribulin | Metastatic Breast Cancer (previously treated with a taxane) | III | Median Overall Survival (OS) of 13.2 months vs. 10.5 months for treatment of physician's choice. | [5] |
| Ixabepilone (+ Bevacizumab) | Platinum/Taxane-Resistant Ovarian Cancer | II | Objective Response Rate (ORR) of 33% (vs. 8% for ixabepilone alone). | [5][6] |
| Vinflunine | Advanced Urothelial Carcinoma (after platinum failure) | III | Median OS of 6.9 months vs. 4.3 months for Best Supportive Care (BSC). | [1][7] |
Mechanisms of Action and Resistance
Paclitaxel Resistance
Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis. Resistance can develop through several mechanisms:
-
P-glycoprotein (P-gp) Efflux: The ABCB1 gene product, P-gp, is a transmembrane pump that actively removes paclitaxel from the cancer cell.
-
β-Tubulin Mutations: Alterations in the paclitaxel binding site on β-tubulin can reduce drug efficacy.
-
Changes in Tubulin Isotype Expression: Overexpression of certain β-tubulin isotypes can confer resistance.
This compound's Mechanism of Overcoming Resistance
This compound inhibits tubulin polymerization by binding to the Vinca domain on tubulin.[7] This binding site is distinct from that of paclitaxel.[4] Importantly, this compound is a poor substrate for the P-gp efflux pump, allowing it to accumulate in resistant cells.[4] Its efficacy is therefore maintained in tumors with these common resistance mechanisms.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (for this compound)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reagents: Lyophilized bovine brain tubulin, G-PEM buffer (80 mmol/L PIPES pH 6.9, 2.0 mmol/L MgCl₂, 0.5 mmol/L EGTA, 1.0 mmol/L GTP, 5% v/v glycerol), test compounds (this compound, controls).[4]
-
Procedure:
-
Resuspend tubulin in ice-cold G-PEM buffer to a concentration of 3.2 mg/mL.[4]
-
Prepare 10x working solutions of test compounds in G-PEM buffer.[4]
-
Add 10 µL of the compound solution to a 96-well plate.[4]
-
Add 100 µL of the tubulin solution to each well to achieve a final tubulin concentration of 2.9 mg/mL.[4]
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.[4]
-
Measure the absorbance at 340 nm every minute for 60 minutes.[4]
-
-
Data Analysis: The rate of tubulin polymerization (Vmax) is determined from the kinetic data. IC₅₀ values are calculated by plotting the Vmax against the compound concentration.[4]
In Vivo Xenograft Model for Efficacy Assessment
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse model.
-
Cell Lines and Animals: Use a paclitaxel-resistant human cancer cell line (e.g., A549/T24) and immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., this compound) and control (vehicle, paclitaxel) via a specified route (e.g., intravenous) and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: The study may be terminated when tumors in the control group reach a certain size, or after a predetermined duration. Tumors are then excised and weighed.
-
Data Analysis: Compare tumor growth inhibition and survival rates between treatment groups.
Conclusion
This compound demonstrates a promising profile for the treatment of paclitaxel-resistant tumors due to its distinct mechanism of action that circumvents common resistance pathways. While direct comparative preclinical data with other agents is limited, early clinical data suggests activity in heavily pretreated patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this challenging setting. The comparative data presented here provides a valuable resource for researchers and clinicians involved in the development of novel cancer therapeutics.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytoskeleton.com [cytoskeleton.com]
A Comparative Analysis of E7974 and Other Hemiasterlin Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of E7974, a synthetic analog of the marine natural product hemiasterlin, with other notable hemiasterlin analogs. The focus is on their performance in preclinical studies, supported by experimental data on their mechanism of action, cytotoxic activity, and in vivo efficacy.
Mechanism of Action: Targeting Microtubule Dynamics
This compound and its fellow hemiasterlin analogs exert their potent anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[1][2] These compounds bind to tubulin, the fundamental protein subunit of microtubules, and inhibit its polymerization.[1][3] This interference with microtubule formation leads to the disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[1][3] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death, leading to the elimination of cancer cells.[1][3]
A key feature of hemiasterlin analogs, including this compound and taltobulin (HTI-286), is their ability to circumvent multidrug resistance mediated by P-glycoprotein (P-gp).[4][5] This makes them promising candidates for treating cancers that have developed resistance to other microtubule-targeting agents like taxanes and vinca alkaloids.
Interestingly, studies on this compound suggest a preferential binding to α-tubulin, with minor interactions detected with β-tubulin.[1] This contrasts with many other tubulin-binding agents that primarily target the β-tubulin subunit.[1]
Quantitative Comparison of In Vitro Activity
The following tables summarize the in vitro potency of this compound and other hemiasterlin analogs from various preclinical studies. It is important to note that these values are compiled from different publications and direct cross-comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Source |
| This compound | 3.9 | [4] |
| Vinblastine (Reference) | 3.2 | [4] |
Table 2: In Vitro Cytotoxicity (IC50) Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Source |
| Taltobulin (HTI-286) | Average of 18 cell lines | Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | 2.5 ± 2.1 | [5] |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 | [5] | |
| 1A9 | Ovarian | 0.6 ± 0.1 | [5] | |
| A549 | NSCLC | 1.1 ± 0.5 | [5] | |
| NCI-H1299 | NSCLC | 6.8 ± 6.1 | [5] | |
| MX-1W | Breast | 1.8 ± 0.6 | [5] | |
| MCF-7 | Breast | 7.3 ± 2.3 | [5] | |
| HCT-116 | Colon | 0.7 ± 0.2 | [5] | |
| DLD-1 | Colon | 1.1 ± 0.4 | [5] | |
| Colo205 | Colon | 1.5 ± 0.6 | [5] | |
| KM20 | Colon | 1.8 ± 0.6 | [5] | |
| SW620 | Colon | 3.6 ± 0.8 | [5] | |
| S1 | Colon | 3.7 ± 2.0 | [5] | |
| HCT-15 | Colon | 4.2 ± 2.5 | [5] | |
| Moser | Colon | 5.3 ± 4.1 | [5] | |
| A375 | Melanoma | 1.1 ± 0.8 | [5] | |
| Lox | Melanoma | 1.4 ± 0.6 | [5] | |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 | [5] | |
| Hemiasterlin | MCF-7 | Breast | Not specified, but less potent than Taltobulin | [6] |
| Hemiasterlin A | MCF-7 | Breast | Nanomolar range | [6] |
| Hemiasterlin B | MCF-7 | Breast | Nanomolar range | [6] |
| BF65 | Various | Not specified | Low nanomolar range | [7] |
| BF78 | Various | Not specified | Low nanomolar range | [7] |
In Vivo Efficacy in Xenograft Models
Both this compound and taltobulin have demonstrated significant antitumor activity in various human tumor xenograft models in mice. A notable advantage of this compound is its improved in vivo toxicity profile compared to the natural hemiasterlin, allowing for strong tumor growth inhibition and even regression at or below the maximum tolerated dose.[4]
Taltobulin has also shown potent in vivo efficacy, inhibiting the growth of numerous human tumors, including those resistant to paclitaxel and vincristine due to P-glycoprotein expression.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for apoptosis induced by hemiasterlin analogs and a general workflow for evaluating these compounds.
References
- 1. Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues | UBC Chemistry [chem.ubc.ca]
- 2. Hemiasterlin analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cytotoxic peptides hemiasterlin, hemiasterlin A and hemiasterlin B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Tubulin Binding Landscape: A Comparative Guide to E7974 and Vinca Alkaloids
A detailed examination of the tubulin binding site of the novel anti-mitotic agent E7974 in comparison to the well-established Vinca alkaloid, vinblastine, reveals distinct interaction mechanisms. This guide provides a comprehensive analysis of the experimental data validating their respective binding sites, offering valuable insights for researchers and drug development professionals in the field of oncology.
This compound, a synthetic analog of the marine natural product hemiasterlin, has emerged as a potent inhibitor of tubulin polymerization.[1][2] Its mechanism of action, however, presents a significant deviation from classical tubulin-targeting agents. In contrast, vinblastine, a widely used chemotherapeutic agent, serves as a quintessential example of a Vinca domain binder. Understanding the nuances of their interactions with tubulin is paramount for the development of next-generation microtubule inhibitors with improved efficacy and reduced resistance.
Comparative Analysis of Tubulin Binding and Inhibition
The following table summarizes the key quantitative data for this compound and vinblastine, highlighting their distinct binding characteristics and inhibitory activities.
| Parameter | This compound | Vinblastine | Reference |
| Primary Binding Subunit | α-tubulin (preferentially) | β-tubulin | [1] |
| Binding Site | Unique site on α-tubulin | Vinca domain | [3] |
| IC50 (Tubulin Polymerization Inhibition) | ~3.9 µM | ~4.8 µM | [3] |
Experimental Validation of Binding Sites
The determination of the precise binding location of a ligand on its target protein is a cornerstone of drug development. For tubulin inhibitors, techniques such as photoaffinity labeling and fluorescence spectroscopy are instrumental in elucidating these interactions.
This compound: Unveiling a Novel α-Tubulin Binding Site via Photoaffinity Labeling
The binding site of this compound on tubulin has been interrogated using synthetic tritiated photoaffinity analogues.[1][2] These probes, incorporating a benzophenone photoaffinity moiety, were observed to preferentially photolabel α-tubulin, with only minor binding detected on β-tubulin.[1] This provides strong evidence for a unique, predominantly α-tubulin-targeted mechanism for this compound and other hemiasterlin-based compounds.[1]
Experimental Protocol: Photoaffinity Labeling of Tubulin
The following is a generalized protocol for photoaffinity labeling to identify ligand binding sites on tubulin, based on established methodologies.
-
Preparation of Reagents:
-
Purified tubulin protein.
-
Photoaffinity probe of the test compound (e.g., a tritiated analog with a photoreactive group like benzophenone).
-
Polymerization buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).
-
GTP (Guanosine triphosphate).
-
-
Incubation:
-
Incubate the purified tubulin with the photoaffinity probe in the polymerization buffer. The concentrations and incubation time should be optimized based on the binding affinity of the compound.
-
-
UV Crosslinking:
-
Expose the tubulin-probe mixture to UV light at a specific wavelength (e.g., 350 nm for benzophenone) on ice for a defined period to induce covalent crosslinking between the probe and the binding site on tubulin.
-
-
SDS-PAGE and Autoradiography:
-
Separate the protein components of the reaction mixture by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Detect the radiolabeled tubulin subunit (α or β) by autoradiography to identify the primary binding subunit.
-
-
Mass Spectrometry (for precise site identification):
-
Excise the radiolabeled protein band from the gel.
-
Digest the protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by mass spectrometry to identify the specific amino acid residues that are covalently bound to the photoaffinity probe.
-
Vinblastine: Characterizing the Vinca Domain Interaction with Fluorescence Spectroscopy
The binding of vinblastine to the Vinca domain on β-tubulin is a well-characterized interaction. Fluorescence spectroscopy is a powerful technique to study this binding event, as the intrinsic fluorescence of tubulin (primarily from tryptophan residues) can be altered upon ligand binding. Alternatively, fluorescently labeled vinblastine analogs can be used.
Experimental Protocol: Fluorescence Spectroscopy for Tubulin Binding Assay
This generalized protocol outlines the steps for a fluorescence spectroscopy-based assay to characterize the binding of a ligand to tubulin.
-
Preparation of Reagents:
-
Purified tubulin protein.
-
Test ligand (e.g., vinblastine).
-
Binding buffer (e.g., phosphate buffer with MgCl2).
-
-
Instrumentation Setup:
-
Set up a spectrofluorometer with the appropriate excitation and emission wavelengths for tryptophan (excitation ~295 nm, emission ~330-350 nm) or the fluorescently labeled ligand.
-
-
Titration:
-
To a fixed concentration of tubulin in the cuvette, perform successive additions of the ligand from a concentrated stock solution.
-
After each addition, allow the system to reach equilibrium and record the fluorescence intensity.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.
-
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating tubulin binding sites and the distinct binding locations of this compound and vinblastine on the tubulin heterodimer.
Caption: Experimental workflow for photoaffinity labeling.
Caption: this compound and Vinblastine binding sites on tubulin.
Signaling Pathways and Logical Relationships
The inhibition of tubulin polymerization by agents like this compound and vinblastine has profound downstream effects on the cell cycle, ultimately leading to apoptosis in cancer cells.
Caption: Signaling pathway initiated by tubulin inhibitors.
Conclusion
The validation of the this compound tubulin binding site on α-tubulin marks a significant step in understanding its unique mechanism of action. This contrasts with the well-established β-tubulin binding of vinblastine at the Vinca domain. The provided experimental frameworks for photoaffinity labeling and fluorescence spectroscopy offer robust methods for characterizing these and other novel tubulin-targeting agents. A thorough understanding of these distinct binding modes is crucial for the rational design of more effective and selective anticancer therapies.
References
E7974: A Novel Microtubule Inhibitor Overcoming Cross-Resistance in Cancer Chemotherapy
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive analysis of the investigational anticancer agent E7974 demonstrates its potential to overcome common mechanisms of cross-resistance to conventional chemotherapy drugs. This guide provides an in-depth comparison of this compound with other tubulin-targeting agents, supported by available preclinical data, and outlines the experimental basis for these findings. This information is intended for researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
This compound is a synthetic analog of the marine natural product hemiasterlin. It functions as a potent inhibitor of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] A key differentiating feature of this compound is its primary interaction with α-tubulin, distinguishing it from many other microtubule-targeting agents, such as taxanes and vinca alkaloids, which predominantly bind to β-tubulin.[2] Preclinical studies have shown that this compound retains significant activity in cancer cell lines that have developed resistance to paclitaxel and other agents, particularly through the overexpression of P-glycoprotein (Pgp), a common drug efflux pump.[1]
Mechanism of Action: A Differentiated Approach to Tubulin Inhibition
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. Unlike taxanes (e.g., paclitaxel), which stabilize microtubules, this compound inhibits their polymerization, similar to vinca alkaloids (e.g., vincristine).[1][2] However, its binding site on the tubulin dimer is distinct. Photoaffinity labeling studies have shown that this compound preferentially binds to α-tubulin, although its binding site may be in close proximity to the β-tubulin subunit.[2] This unique binding characteristic is thought to contribute to its activity in cell lines with mutations in β-tubulin that confer resistance to taxanes.
The inhibition of tubulin polymerization by this compound leads to the disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[1][2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[2]
Overcoming Cross-Resistance: A Key Advantage
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally unrelated drugs. One of the most common mechanisms of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (Pgp or MDR1), which actively pumps chemotherapeutic agents out of the cell.
This compound has demonstrated a remarkable ability to circumvent Pgp-mediated resistance. Studies have shown that this compound is a poor substrate for the Pgp efflux pump, allowing it to accumulate to cytotoxic concentrations within resistant cancer cells.[1] This property gives this compound a significant advantage over many conventional microtubule-targeting agents, which are known substrates of Pgp.
Comparative In Vitro Activity of this compound
The following table summarizes the in vitro cytotoxic activity of this compound in comparison to other chemotherapy drugs in sensitive and resistant cancer cell lines, based on available preclinical data.
| Cell Line | Drug | IC50 (nmol/L) | Resistance Mechanism |
| Human Cancer Cell Lines | |||
| U-937 (Histiocytic Lymphoma) | This compound | Potent (specific values not detailed in provided abstracts) | - |
| DU 145 (Prostate Cancer) | This compound | Potent (specific values not detailed in provided abstracts) | - |
| Pgp-Overexpressing Cell Lines | |||
| (Generic) | This compound | Retains strong potency | Pgp overexpression |
| (Generic) | Paclitaxel | Reduced potency | Pgp overexpression |
| β-Tubulin Mutant Cell Lines | |||
| (Generic) | This compound | Retains strong potency | β-tubulin mutations |
| (Generic) | Taxanes | Reduced potency | β-tubulin mutations |
Note: While specific IC50 values for this compound in a broad panel of resistant cell lines are not publicly available in the provided search results, the literature consistently describes its retained potency in cells resistant to taxanes and other agents due to Pgp overexpression or tubulin mutations.[1]
Experimental Protocols
The following are summaries of typical experimental protocols used to evaluate the cross-resistance profile of this compound.
Cell Culture and Development of Resistant Cell Lines
Resistant cell lines are typically developed by culturing parental cancer cell lines in the continuous presence of escalating concentrations of a specific chemotherapy drug (e.g., paclitaxel, vincristine) over several months. The emergence of a resistant population is confirmed by a significant increase in the IC50 value of the selecting drug compared to the parental cell line.
Cytotoxicity Assays (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Cell Seeding: Cancer cells (both parental and resistant strains) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound and other comparator drugs for a specified period (typically 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.
-
Data Analysis: The absorbance or fluorescence values are plotted against the drug concentration, and the IC50 is calculated using non-linear regression analysis.
Tubulin Polymerization Assay
This in vitro assay measures the effect of a compound on the polymerization of purified tubulin.
-
Reaction Mixture: A reaction mixture containing purified bovine brain tubulin, GTP (guanosine triphosphate), and a buffer is prepared.
-
Compound Addition: this compound or a control compound (e.g., paclitaxel as a polymerization promoter, vinblastine as an inhibitor) is added to the reaction mixture.
-
Monitoring Polymerization: The mixture is incubated at 37°C, and the increase in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The rate of polymerization in the presence of the test compound is compared to that of the control.
Cell Cycle Analysis
This technique is used to determine the proportion of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the drug of interest for a specified time.
-
Cell Fixation: Cells are harvested and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye, such as propidium iodide.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in G0/G1, S, and G2/M phases is analyzed based on their DNA content.
Apoptosis Assays (Western Blot for Caspase-3 and PARP Cleavage)
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are treated with the drug, and total protein is extracted.
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for assessing cross-resistance.
Conclusion
This compound represents a promising investigational agent with a distinct mechanism of action that translates into a significant preclinical advantage: the ability to overcome key mechanisms of resistance to existing chemotherapies. Its retained potency in Pgp-overexpressing and tubulin-mutated cancer cell models suggests its potential utility in treating tumors that have become refractory to standard-of-care agents like taxanes and vinca alkaloids. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of drug-resistant cancers.
References
E7974: A Superior Alternative to Vinca Alkaloids in Cancer Therapy
A comprehensive analysis of preclinical data reveals E7974, a synthetic hemiasterlin analogue, demonstrates significant advantages over traditional vinca alkaloids in potency, circumvention of drug resistance, and a potentially improved safety profile. This guide provides researchers, scientists, and drug development professionals with a detailed comparison supported by experimental data, methodological protocols, and visual pathway diagrams.
Executive Summary
This compound emerges as a promising next-generation antimitotic agent, addressing key limitations of vinca alkaloids such as vincristine and vinblastine. While both drug classes target tubulin to disrupt microtubule dynamics and induce apoptosis in cancer cells, this compound exhibits comparable or greater potency and, critically, is engineered to overcome P-glycoprotein (P-gp) mediated drug efflux, a primary mechanism of resistance to vinca alkaloids. Preclinical evidence suggests that this compound may also possess a more favorable therapeutic window.
Mechanism of Action: A Shared Target, A Different Approach
Both this compound and vinca alkaloids exert their cytotoxic effects by interfering with microtubule polymerization. This disruption of the cellular cytoskeleton leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).
However, a key distinction lies in their interaction with tubulin. While vinca alkaloids primarily bind to β-tubulin, this compound has been shown to interact with the vinca domain on tubulin, with a notable affinity for α-tubulin. This differential binding may contribute to its distinct activity profile and its ability to overcome certain resistance mechanisms.
Potency and Efficacy: A Quantitative Comparison
While a direct head-to-head clinical comparison is not yet available, preclinical studies provide valuable insights into the relative potency of this compound and vinca alkaloids.
| Compound | Assay | Measurement | Value | Reference |
| This compound | In vitro tubulin polymerization | IC50 | 3.9 µmol/L | [1] |
| Vinblastine | In vitro tubulin polymerization | IC50 | 3.2 µmol/L | [1] |
This table summarizes the in vitro inhibitory concentration (IC50) of this compound and Vinblastine on tubulin polymerization. The similar values indicate comparable potency in inhibiting the fundamental process of microtubule formation at a biochemical level.
Overcoming Drug Resistance: A Key Advantage of this compound
A significant hurdle in the clinical use of vinca alkaloids is the development of multidrug resistance (MDR), often mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump. P-gp actively transports vinca alkaloids out of cancer cells, reducing their intracellular concentration and therapeutic efficacy.
This compound has been specifically designed to be a poor substrate for P-gp.[1][2] This characteristic allows it to maintain its cytotoxic activity in cancer cells that have developed resistance to vinca alkaloids and other P-gp substrates.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
The inhibitory effects of this compound and vinblastine on tubulin polymerization were assessed using purified bovine brain tubulin. The assay measures the change in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
Methodology:
-
Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
The tubulin solution is pre-incubated with varying concentrations of the test compounds (this compound or vinblastine) or vehicle control.
-
Polymerization is initiated by raising the temperature to 37°C.
-
The absorbance at 340 nm is monitored spectrophotometrically at regular intervals.
-
The maximum velocity (Vmax) of polymerization is calculated for each concentration.
-
The IC50 value, the concentration of the compound that inhibits the Vmax by 50%, is determined from the dose-response curve.[1]
Signaling Pathways and Experimental Workflows
Mechanism of Action: From Tubulin Inhibition to Apoptosis
The following diagram illustrates the general mechanism of action for both this compound and vinca alkaloids, leading from tubulin binding to apoptosis.
Caption: Mechanism of action for this compound and vinca alkaloids.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the cytotoxic effects of this compound and vinca alkaloids on cancer cell lines.
Caption: Workflow for in vitro cytotoxicity testing.
Safety and Toxicology
While both this compound and vinca alkaloids exhibit toxicity, a key differentiator may lie in their side-effect profiles. The dose-limiting toxicity for vinca alkaloids is typically neurotoxicity, which can be severe and irreversible. Preclinical studies of this compound suggest a potentially improved safety profile with a better efficacy to toxicity ratio.[1] However, further clinical investigation is required to fully characterize its safety profile in humans. A Phase 1 clinical trial of this compound established a maximum tolerated dose (MTD) of 0.45 mg/m² when administered on day 1 of a 21-day cycle, with grade 4 febrile neutropenia being the dose-limiting toxicity.[3]
Conclusion
This compound represents a significant advancement in the development of microtubule-targeting agents. Its ability to overcome P-gp-mediated multidrug resistance, a major clinical challenge with vinca alkaloids, positions it as a potentially superior therapeutic option. While sharing a fundamental mechanism of action with vinca alkaloids, its distinct interaction with tubulin and potential for an improved safety profile underscore its promise in cancer therapy. Further clinical evaluation is warranted to fully elucidate the comparative efficacy and safety of this compound in various cancer types.
References
Safety Operating Guide
Navigating the Safe Disposal of E7974: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for the investigational antineoplastic agent E7974 necessitates a cautious approach to its disposal, guided by established protocols for cytotoxic drugs. Researchers, scientists, and drug development professionals must adhere to stringent safety measures to mitigate risks of exposure and environmental contamination. This guide provides essential procedural steps for the proper handling and disposal of this compound, based on general safety practices for potent cytotoxic compounds and chemotherapy agents.
Immediate Safety and Handling Precautions
Given that this compound is a hemiasterlin analogue with antimitotic and potential antineoplastic activities, it should be handled with extreme care.[1][2] It functions by inhibiting tubulin polymerization, a mechanism shared by other potent cytotoxic agents.[3] Therefore, all personnel handling this compound must be trained in the safe handling of cytotoxic compounds and utilize appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended.
-
Gown: A disposable, lint-free gown with a solid front and cuffed sleeves.
-
Eye Protection: Safety goggles or a face shield to protect against splashes.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the procedure and the potential for aerosol generation.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials should follow the principles of chemotherapy waste management, which often categorizes waste into "trace" and "bulk" contamination.[4] It is a best practice in medical waste management for many states to require that all chemotherapy drugs be handled as hazardous waste pharmaceuticals.[4]
1. Segregation of Waste at the Point of Generation:
-
Immediately segregate all materials that have come into contact with this compound from regular laboratory waste.
-
Use designated, clearly labeled, leak-proof, and puncture-resistant waste containers. The color of these containers is often regulated and can vary by institution and region (e.g., yellow for trace chemotherapy waste, black for bulk hazardous waste, or purple for cytotoxic waste).[4][5]
2. Differentiating Trace vs. Bulk Contamination:
-
Trace Chemotherapy Waste: This category includes items with residual amounts of the drug, such as empty vials, syringes, IV bags, gloves, gowns, and other disposable materials used in the preparation and administration of the drug.[4] Generally, a container is considered "empty" if no more than 3% of the original volume remains.[4]
-
Bulk Chemotherapy Waste: This includes any amount of this compound that is not considered trace, such as unused or partially used vials, syringes with more than a residual amount of the drug, and materials used to clean up spills.[4]
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator if there is a risk of aerosolization.
-
Use a chemotherapy spill kit to contain and clean the spill.
-
All materials used for spill cleanup are considered bulk chemotherapy waste and must be disposed of accordingly.
4. Final Disposal:
-
All this compound waste must be handled and transported by a licensed hazardous waste contractor.
-
Ensure that all waste containers are properly sealed and labeled according to institutional and regulatory guidelines before pickup.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure compliance with all local, state, and federal regulations.
Quantitative Data Summary for Disposal
| Waste Type | Contamination Level | Recommended Container | Disposal Method |
| Trace Waste | < 3% of original volume remaining | Yellow or specifically marked "Trace Chemotherapy Waste" container[4] | Incineration[4] |
| Bulk Waste | > 3% of original volume, unused drug, spill cleanup | Black or specifically marked "RCRA Hazardous Waste" container[4] | Hazardous waste incineration[4] |
| Sharps | Contaminated needles, scalpels, etc. | Puncture-resistant sharps container specifically for chemotherapy waste[6] | Incineration |
This compound Disposal Decision Workflow
Caption: Decision workflow for the proper segregation and disposal of materials contaminated with this compound.
By following these general yet critical procedures, laboratory personnel can ensure the safe handling and disposal of the potent cytotoxic agent this compound, protecting both themselves and the environment. Always prioritize consulting your institution's specific safety protocols and EHS department.
References
- 1. hemiasterlin analog this compound | Semantic Scholar [semanticscholar.org]
- 2. Facebook [cancer.gov]
- 3. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
Essential Safety and Logistical Information for Handling E7974
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical guidance for laboratory personnel handling E7974, a potent, synthetic analog of the marine natural product hemiasterlin. This compound is an antimitotic agent that functions as a tubulin inhibitor, binding to the Vinca domain on tubulin and disrupting microtubule dynamics.[1][2] Due to its cytotoxic nature, strict adherence to the following protocols is mandatory to ensure personnel safety and proper experimental conduct.
Personal Protective Equipment (PPE) and Handling
As a cytotoxic compound, this compound must be handled with appropriate precautions to prevent exposure through inhalation, skin contact, or ingestion. The following PPE is mandatory when handling this compound in solid or solution form:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A disposable, back-closing lab coat is required.
-
Respiratory Protection: When handling the powdered form of this compound or when there is a risk of aerosolization, a properly fitted N95 or higher-level respirator is necessary. All handling of the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.
Handling Procedures:
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with a "Cytotoxic Agent" warning sign.
-
Weighing: Weighing of powdered this compound must be performed in a chemical fume hood.
-
Solutions: Prepare solutions in a chemical fume hood or biological safety cabinet.
-
Spills: In case of a spill, immediately alert personnel in the area. Small spills can be cleaned by trained personnel wearing appropriate PPE using a chemotherapy spill kit. For large spills, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated consumables (e.g., gloves, pipette tips, tubes) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.
Quantitative Data
The following table summarizes the in vitro potency of this compound from published studies.
| Cell Line | Assay Type | IC50 (nmol/L) | Reference |
| Purified tubulin | Polymerization inhibition | Similar to vinblastine | [2] |
Experimental Protocols
Cell Viability Assay
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Add the diluted compound to the cells and incubate for the desired time period (e.g., 72 hours).
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to vehicle-treated control cells and plot the results to determine the IC50 value.
Cell Cycle Analysis
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
